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2-Fluorophenethyl alcohol Documentation Hub

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  • Product: 2-Fluorophenethyl alcohol
  • CAS: 50919-06-7

Core Science & Biosynthesis

Foundational

2-Fluorophenethyl alcohol chemical properties

CAS: 50919-06-7 | Formula: C₈H₉FO | M.W.: 140.16 g/mol [1][2] Executive Summary 2-Fluorophenethyl alcohol (2-FPEA) is a critical fluorinated building block in medicinal chemistry and organic synthesis.[2] Structurally de...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50919-06-7 | Formula: C₈H₉FO | M.W.: 140.16 g/mol [1][2]

Executive Summary

2-Fluorophenethyl alcohol (2-FPEA) is a critical fluorinated building block in medicinal chemistry and organic synthesis.[2] Structurally defined by a benzene ring substituted with a fluorine atom at the ortho position and an ethyl alcohol chain, it serves as a bioisostere for phenethyl alcohol. The introduction of the fluorine atom confers unique physicochemical properties—specifically increased lipophilicity and metabolic stability—without significantly altering the steric bulk of the molecule. This guide details the physicochemical profile, synthesis protocols, and pharmaceutical utility of 2-FPEA, designed for researchers optimizing lead compounds or synthesizing fluorinated analogs.

Chemical Identity & Physical Properties

2-FPEA presents as a colorless to light yellow liquid.[2] Its physical constants differ from the non-fluorinated parent compound primarily due to the electronegativity of the fluorine atom, which influences dipole moments and intermolecular hydrogen bonding.

Table 1: Physicochemical Specifications

PropertyValueSource/Condition
CAS Number 50919-06-7Registry
IUPAC Name 2-(2-Fluorophenyl)ethanolOfficial
Molecular Weight 140.16 g/mol Calculated
Boiling Point 72 °C@ 1 mmHg [1]
Boiling Point ~137 °C@ 20 mmHg (Est.) [2]
Density 1.13 g/mL@ 20 °C [2]
Refractive Index

1.51
[2]
Solubility Soluble in EtOH, Et₂O, DCM; Slightly soluble in waterExperimental
Flash Point 98 °CClosed Cup

Synthesis Protocols

Selection of Synthetic Route

Two primary routes exist for the synthesis of 2-FPEA. The choice depends on available starting materials and scale.

  • Route A (Laboratory Standard): Reduction of 2-fluorophenylacetic acid. This is preferred for gram-scale synthesis due to the stability of the solid acid precursor and mild reaction conditions.

  • Route B (Industrial/Scale-up): Grignard reaction of 2-fluorobromobenzene with ethylene oxide. This route is atom-economical but requires handling gaseous ethylene oxide.

Detailed Protocol: Reduction of 2-Fluorophenylacetic Acid

Objective: Synthesize 2-FPEA via hydride reduction. Precursor: 2-Fluorophenylacetic acid (CAS: 451-82-1).

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)[3]

  • Sodium Sulfate (Na₂SO₄)

  • 2-Fluorophenylacetic acid[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

  • Solvation: Dissolve 2-fluorophenylacetic acid (10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Reduction: Cautiously add LiAlH₄ solution (15.0 mmol, 1.5 eq) dropwise via the addition funnel over 20 minutes. Note: Gas evolution (H₂) will occur.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat to reflux (66 °C) for 3 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH solution

    • 1.8 mL Water

  • Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad. Wash the pad with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄. Concentrate under reduced pressure. Purify the residue via vacuum distillation (bp 72 °C @ 1 mmHg) or flash chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Synthesis_Workflow Start_Acid Precursor: 2-Fluorophenylacetic Acid Step_Red Reduction (LiAlH4 / THF, Reflux) Start_Acid->Step_Red Route A (Lab) Start_Bromo Precursor: 2-Fluorobromobenzene Step_Grignard Grignard Formation (Mg / Et2O) Start_Bromo->Step_Grignard Route B (Ind) Quench Quench & Workup (Fieser Method / Acid Hydrolysis) Step_Red->Quench Step_Epoxide Alkylation (+ Ethylene Oxide) Step_Grignard->Step_Epoxide Step_Epoxide->Quench Product Target: 2-Fluorophenethyl Alcohol Quench->Product

Figure 1: Dual synthetic pathways for 2-Fluorophenethyl alcohol. Route A is preferred for laboratory safety and ease of handling.

Reactivity & Pharmaceutical Applications[3][7]

The "Fluorine Effect" in Drug Design

The ortho-fluorine substitution in 2-FPEA is not merely decorative; it serves specific medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the ortho position blocks metabolic hydroxylation at this site, a common clearance pathway for phenethyl scaffolds mediated by Cytochrome P450 enzymes [3].

  • Conformational Bias: The gauche effect and electronic repulsion between the fluorine lone pairs and the oxygen atom can lock the ethyl side chain into specific conformations, potentially improving binding affinity to target receptors.

  • Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) slightly increases the acidity of the alcohol proton compared to the non-fluorinated analog, altering hydrogen bond donor capability.

Functionalization Pathways

2-FPEA serves as a versatile intermediate.[2] The hydroxyl group allows for conversion into leaving groups (halides, tosylates) for nucleophilic substitution, or oxidation to carbonyls.

Reactivity_Tree Center 2-Fluorophenethyl Alcohol Aldehyde 2-Fluorophenyl- acetaldehyde Center->Aldehyde Swern Ox / PCC Bromide 2-Fluorophenethyl bromide Center->Bromide PBr3 or Appel Rxn Tosylate Tosylate Derivative Center->Tosylate TsCl, Pyridine Ester Ester Prodrugs (Lipophilic) Center->Ester R-COCl Acid 2-Fluorophenyl- acetic Acid Aldehyde->Acid Jones Ox

Figure 2: Functionalization tree demonstrating the versatility of 2-FPEA as a divergent intermediate.

Analytical Characterization

Verification of the 2-fluoro isomer requires specific attention to the splitting patterns in Proton NMR caused by Hydrogen-Fluorine (


H-

F) coupling.

Expected


H NMR Data (CDCl₃, 400 MHz): 
  • Aromatic Region (7.0 – 7.4 ppm): 4H, multiplet. The symmetry is broken by the ortho-F. Expect complex splitting due to

    
     coupling (typically 7–10 Hz for ortho).
    
  • Hydroxymethyl (-CH₂-OH) (~3.85 ppm): 2H, triplet (

    
     Hz).
    
  • Benzylic (-CH₂-Ar) (~2.95 ppm): 2H, triplet (

    
     Hz). Note: This signal may show slight broadening or additional fine splitting due to long-range coupling with the ortho-F.
    
  • Hydroxyl (-OH) (~1.8 ppm): Broad singlet, shift is concentration-dependent.

IR Spectrum:

  • O-H Stretch: Broad band at 3300–3400 cm⁻¹.

  • C-F Stretch: Strong band in the fingerprint region, typically 1000–1200 cm⁻¹.

Safety & Handling (SDS Summary)

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

Handling Protocols:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Fisher Scientific.[1] Safety Data Sheet: 2-(2-Fluorophenyl)ethanol. Retrieved from fishersci.com.

  • Tokyo Chemical Industry (TCI). Product Specification: 2-(2-Fluorophenyl)ethanol (F0778).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Exploratory

Introduction: The Strategic Importance of Fluorination

An In-Depth Technical Guide to 2-Fluorophenethyl Alcohol (CAS 50919-06-7) This document provides a comprehensive technical overview of 2-Fluorophenethyl alcohol (CAS 50919-06-7), a critical fluorinated building block for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluorophenethyl Alcohol (CAS 50919-06-7)

This document provides a comprehensive technical overview of 2-Fluorophenethyl alcohol (CAS 50919-06-7), a critical fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its physicochemical properties, synthesis, applications, and safety considerations, grounding our discussion in established chemical principles and field-proven insights.

In the landscape of drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The fluorine substituent in 2-Fluorophenethyl alcohol, positioned at the ortho position of the phenyl ring, imparts unique electronic properties that can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This makes it a valuable intermediate for creating complex molecular structures and novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[2]

This guide serves as a practical resource for researchers, offering not just data, but the causal reasoning behind experimental choices and protocols involving this versatile reagent.

Caption: Chemical structure of 2-Fluorophenethyl alcohol.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of 2-Fluorophenethyl alcohol are summarized below. These values are critical for reaction setup, purification, and safety assessments.

PropertyValueSource(s)
CAS Number 50919-06-7[2][3][4]
Molecular Formula C₈H₉FO[2][5]
Molecular Weight 140.15 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[2][3]
Purity ≥ 95% (GC)[2][3][5]
Density 1.045 g/mL at 25 °C[4][5][7]
Boiling Point 137 °C (at 760 mmHg)[3][5]
72 °C (at 1 mmHg)[7]
Refractive Index (n20/D) 1.509[3][4][5]
Flash Point 98 °C (208.4 °F) - closed cup[3][4][8]
SMILES String OCCc1ccccc1F[4]
InChI Key HNIGZVZDWCTFPR-UHFFFAOYSA-N[4]
Spectroscopic Signatures for Quality Control

While raw spectral data is specific to each batch, the expected spectroscopic characteristics provide a reliable method for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is dominated by two key features. A strong, broad absorption band is expected in the 3400-3300 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. Additionally, a strong C-O stretching band should appear in the 1100-1000 cm⁻¹ range.[9]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a precise map of the molecule's hydrogen atoms. For 2-Fluorophenethyl alcohol, one would expect to see:

    • Aromatic Protons (4H): Complex multiplets in the ~6.9-7.3 ppm range. The ortho-fluorine atom will introduce complex splitting patterns.

    • Methylene Protons (-CH₂-Ar, 2H): A triplet around ~2.8-3.0 ppm.

    • Methylene Protons (-CH₂-OH, 2H): A triplet around ~3.8-4.0 ppm.

    • Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between 1.5 and 4.5 ppm. This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[10]

  • ¹³C NMR Spectroscopy: Carbon signals would confirm the eight unique carbon environments, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.

Synthesis Methodology: Reduction of 2-Fluorophenylacetic Acid

2-Fluorophenethyl alcohol is commonly synthesized via the reduction of its corresponding carboxylic acid, 2-Fluorophenylacetic acid (CAS 451-82-1), or its ester derivatives.[11][12] The carboxylic acid is a versatile precursor used in the synthesis of various active pharmaceutical ingredients (APIs).[11] The choice of reducing agent is critical and depends on the desired scale, cost, and safety profile of the reaction.

Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, though it requires stringent anhydrous conditions and careful handling. Borane complexes (e.g., BH₃·THF) offer a milder alternative. Below is a representative, field-proven protocol for the LiAlH₄ reduction.

SynthesisWorkflow start 2-Fluorophenylacetic Acid (in Anhydrous THF) reagent 1. LiAlH₄ (slow addition at 0°C) 2. Aqueous Workup (e.g., Rochelle's salt) start->reagent Reduction product 2-Fluorophenethyl Alcohol reagent->product Isolation

Caption: General workflow for the synthesis of 2-Fluorophenethyl alcohol.

Detailed Experimental Protocol: LiAlH₄ Reduction

Trustworthiness: This protocol incorporates self-validating steps. The slow addition of the reagent at low temperature is a critical control for the exothermic reaction. The specific quenching procedure is designed to safely neutralize excess hydride and produce a granular, filterable precipitate, simplifying product isolation.

Materials:

  • 2-Fluorophenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser. Cool the suspension to 0 °C using an ice bath.

    • Causality: An inert atmosphere and anhydrous solvent are essential as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C to control the reaction rate and prevent dangerous temperature spikes.

  • Substrate Addition: Dissolve 2-Fluorophenylacetic acid (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add a saturated aqueous solution of Rochelle's salt dropwise until gas evolution ceases and a granular white precipitate forms.

    • Causality: This modified Fieser workup is often preferred over sequential addition of water and NaOH as it helps to chelate the aluminum salts, resulting in a more easily filterable solid and minimizing product loss through adsorption.

  • Isolation: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-Fluorophenethyl alcohol.[7]

Applications in Research and Development

The utility of 2-Fluorophenethyl alcohol stems from its identity as a "building block." The primary alcohol functional group serves as a versatile handle for subsequent chemical transformations (e.g., oxidation, esterification, etherification, or conversion to an amine), while the fluorinated phenyl ring confers desirable properties to the final molecule.

  • Pharmaceutical Intermediates: It is a key starting material for a variety of pharmaceutical candidates. For instance, it is used to prepare phenethyl ester derivatives that act as potent gastrin antagonists, which have implications in gastrointestinal research.[5] Its structure is a component of molecules designed for treating neurological conditions.[2]

  • Enzyme Inhibition Studies: Fluorinated compounds are often used as mechanistic probes or inhibitors for enzymes. The electron-withdrawing nature of fluorine can alter the pKa of nearby groups or influence binding interactions within an enzyme's active site.[13]

  • Materials Science: This compound can be used in the development of specialty polymers and coatings where the fluorine component can enhance properties like thermal stability and chemical resistance.[2]

Safety, Handling, and Disposal

There is some discrepancy in the reported hazard classifications for 2-Fluorophenethyl alcohol. While an older safety data sheet (SDS) from 2014 classified it as non-hazardous,[6] more recent supplier information consistently identifies it as a hazardous substance.

GHS Hazard Statements (Consolidated):

  • H315: Causes skin irritation.[3][5][8]

  • H319: Causes serious eye irritation.[3][5][8]

  • H302 + H312: Harmful if swallowed or in contact with skin.[8]

  • H335: May cause respiratory irritation.[8]

Authoritative Insight: Given the conflicting data, users must treat this chemical with caution and always consult the most current SDS provided by their specific supplier before handling. The more stringent hazard classification should be adopted as a precautionary principle.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][8]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from ignition sources as it is a combustible liquid.[4] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] A storage temperature of <15°C is recommended.[3]

First Aid and Spill Response
  • Skin Contact: Immediately wash with plenty of soap and water.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[14]

Disposal

Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains.[6] Contaminated packaging should be disposed of as an unused product.[6]

References

  • 2-Phenylethanol | C8H10O | CID 6054. PubChem - NIH. [Link]

  • 2-Fluoroethanol. Wikipedia. [Link]

  • Safety Data Sheet - PHENYLETHYL ALCOHOL. directpcw. [Link]

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. mb-synthesis. [Link]

  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • SAFETY DATA SHEET - 2-(2-Fluorophenyl)ethanol. Thermo Fisher Scientific. [Link]

  • 2-(2-Fluorophenyl)Ethanol 95.0%(GC). PureSynth. [Link]

  • 2-Fluorophenethyl alcohol. Oakwood Chemical. [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PubMed. [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Wiley Online Library. [Link]

  • Interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes: infrared-optical double resonance spectroscopic and computational investigation. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. National Library of Medicine. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. PubMed. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Educational Resource). [Link]

  • diphenylacetic acid. Organic Syntheses Procedure. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

Sources

Foundational

commercial availability of 2-Fluorophenethyl alcohol

Executive Technical Summary 2-Fluorophenethyl alcohol (CAS 50919-06-7), also known as 2-(2-fluorophenyl)ethanol, is a critical fluorinated building block in modern medicinal chemistry.[1] Its primary utility lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Fluorophenethyl alcohol (CAS 50919-06-7), also known as 2-(2-fluorophenyl)ethanol, is a critical fluorinated building block in modern medicinal chemistry.[1] Its primary utility lies in the introduction of the 2-fluorophenyl moiety, a bioisostere often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity in drug candidates targeting neurological and gastrointestinal pathways.

Commercially, the compound is classified as a Level 2 Fine Chemical —readily available from major catalog suppliers (e.g., TCI, Chem-Impex, Acros) in gram-to-kilogram quantities. However, purity profiles vary significantly based on the synthetic origin (Grignard vs. Ester Reduction), necessitating rigorous incoming Quality Control (QC).

Critical Safety Advisory: Researchers must distinguish this compound from 2-Fluoroethanol (CAS 371-62-0). While 2-Fluorophenethyl alcohol is an irritant, 2-Fluoroethanol is a highly potent metabolic poison (metabolizing to fluoroacetate). Confusion between these chemically distinct but phonetically similar reagents can be fatal.

Physicochemical & Commercial Profile

The commercial viability of 2-Fluorophenethyl alcohol is high, with a stable supply chain driven by its usage in gastrin antagonists and phenethylamine analogs.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 50919-06-7Unique identifier; verify against SDS.
Molecular Formula C₈H₉FOMW: 140.16 g/mol
Appearance Colorless to light yellow liquidYellowing indicates oxidation or phenolic impurities.
Boiling Point 72°C @ 1 mmHg (approx. 137°C atm)High boiling point requires vacuum distillation for purification.
Density 1.13 g/mL @ 20°CDenser than water; forms bottom layer in aqueous extractions.
Solubility Soluble in DCM, EtOAc, MeOHLimited water solubility; lipophilic nature.
Purity Standards >95.0% (Standard), >99% (High)GC is the preferred method for purity assessment.
Commercial Availability & Cost Analysis

Sourcing strategies should align with the development phase. For early discovery, catalog suppliers offer high purity (>98%) to minimize assay interference. For process development, bulk suppliers using the ester reduction route are preferred due to lower costs.

Supplier TierTypical Pack SizeEstimated Cost (USD)Lead TimeRecommended Phase
Catalog (e.g., TCI, Acros) 5g – 25g$30 – $1501-3 DaysHit-to-Lead / Med Chem
Specialty (e.g., Chem-Impex) 25g – 100g$100 – $3003-7 DaysScale-up / optimization
Bulk Synthesis (CROs) >1 kgCustom Quote4-8 WeeksPilot Plant / GMP

Synthetic Pathways & Impurity Profiling

Understanding the synthesis of the commercially purchased material is vital for anticipating impurities that may interfere with downstream coupling reactions (e.g., Mitsunobu or tosylation).

Route A: Reduction of Ethyl 2-Fluorophenylacetate (Dominant Commercial Route)

This is the preferred industrial route due to the availability of the ester precursor. It typically utilizes Lithium Aluminum Hydride (LAH) or Borane reagents.

  • Major Impurities: Unreacted ester, solvent residues (THF), and trace moisture.

  • Advantage: Avoids heavy metal contamination common in cross-coupling.

Route B: Grignard Reaction (Ethylene Oxide Ring Opening)

Reaction of 2-fluorophenylmagnesium bromide with ethylene oxide.

  • Major Impurities: Biphenyls (homocoupling of Grignard reagent), regioisomers (if starting bromide was impure).

  • Advantage: Direct C-C bond formation, useful if the ester is unavailable.

Visualization: Synthetic Logic & Impurity Flow

SynthesisPathways Start_Ester Ethyl 2-Fluorophenylacetate Process_Red Reduction Start_Ester->Process_Red Start_Bromide 2-Fluorobromobenzene Process_Grig Grignard Addition Start_Bromide->Process_Grig Reagent_LAH Reagent: LiAlH4 / THF Reagent_LAH->Process_Red Reagent_Mg Reagent: Mg / Ethylene Oxide Reagent_Mg->Process_Grig Product 2-Fluorophenethyl Alcohol (Target) Process_Red->Product High Yield Impurity_A Impurity: Unreacted Ester Process_Red->Impurity_A Incomplete Rxn Process_Grig->Product Impurity_B Impurity: Bi-aryls (Homocoupling) Process_Grig->Impurity_B Side Rxn

Figure 1: Comparison of primary industrial synthesis routes. Route A (Reduction) is cleaner for pharmaceutical applications.

Quality Assurance & Analytical Protocols

To ensure data integrity in biological assays, the following self-validating QC protocol is recommended upon receipt of commercial material.

Protocol: Identity & Purity Verification
  • Gas Chromatography (GC):

    • Objective: Quantify volatile impurities (solvents, starting materials).

    • Standard: Purity must exceed 95% (Area %).

    • Flag: Any peak >1% eluting after the main peak suggests heavy bi-aryl impurities (from Grignard route).

  • ¹H-NMR Spectroscopy (CDCl₃):

    • Objective: Confirm structure and check for moisture.

    • Diagnostic Signals:

      • Triplet at ~3.9 ppm (2H, -CH ₂OH).

      • Triplet at ~2.9 ppm (2H, Ar-CH ₂-).

      • Multiplets at 7.0–7.3 ppm (Aromatic protons).

    • Causality: The fluorine atom at the ortho position splits adjacent aromatic protons, creating a distinct splitting pattern compared to the non-fluorinated analog.

  • Karl Fischer Titration:

    • Objective: Water content analysis.

    • Limit: <0.5%. (Alcohol is hygroscopic; excess water interferes with nucleophilic substitution reactions).

Visualization: QC Decision Tree

QCDecision Start Receive Shipment Visual Visual Inspection (Clear/Yellow?) Start->Visual GC_Test GC-MS Analysis Visual->GC_Test Pass Action_Reject REJECT / RETURN Request CoA Visual->Action_Reject Dark/Turbid Decision_1 Purity > 95%? GC_Test->Decision_1 NMR_Test 1H-NMR Analysis Decision_2 Identity Confirmed? NMR_Test->Decision_2 Decision_1->NMR_Test Yes Decision_1->Action_Reject No Decision_2->Action_Reject No Action_Approve APPROVE Store @ 2-8°C Decision_2->Action_Approve Yes

Figure 2: Standard Operating Procedure (SOP) for incoming raw material verification.

Applications in Drug Discovery

2-Fluorophenethyl alcohol is not merely a solvent or reagent; it is a strategic scaffold.

  • Metabolic Blocking: The fluorine substitution at the ortho position of the phenyl ring sterically and electronically deactivates the ring toward metabolic oxidation. This is crucial for extending the half-life (

    
    ) of phenethylamine-based drugs.
    
  • Gastrin Antagonists: Used in the synthesis of phenethyl ester derivatives that act as potent gastrin antagonists, aiding in the treatment of gastric acid hypersecretion.

  • Nucleophilic Substitution: The hydroxyl group is readily converted to a leaving group (tosylate/mesylate) or substituted via the Mitsunobu reaction to attach the 2-fluorophenethyl motif to amines or heterocycles.

Experimental Insight: When converting this alcohol to a bromide or mesylate, the inductive effect of the fluorine atom may slightly retard the reaction rate compared to non-fluorinated phenethyl alcohol. Heating or stronger bases may be required.

Handling, Safety & Storage

  • Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.

  • PPE: Wear nitrile gloves and safety goggles. The compound is a skin and eye irritant.[2]

  • Disposal: Dispose of as organic hazardous waste. Do not release into drains.[3]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 125307997, 2-(2-Fluorophenyl)ethanol. Retrieved October 25, 2023, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding on fluorine bioisosteres).

Sources

Exploratory

2-(2-Fluorophenyl)ethanol applications in medicinal chemistry

Initiating Data Collection I'm starting by casting a wide net with Google searches. My focus is gathering information on 2-(2-Fluorophenyl)ethanol's applications in medicinal chemistry, specifically its use as a syntheti...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on 2-(2-Fluorophenyl)ethanol's applications in medicinal chemistry, specifically its use as a synthetic building block. I'm prioritizing its role in the synthesis of pharmaceuticals, and related structural motifs and its reactivity.

Expanding Search Parameters

I'm now expanding my search terms to include metabolic profiles, and toxicological studies related to 2-(2-Fluorophenyl)ethanol. This will help refine the scope of potential applications. Identifying key themes and areas of application, such as its integration into psychoactive compounds, anti-inflammatory agents, or other drug classes, is next. I am looking for structure-activity relationships, and the role of the fluorine atom.

Defining Search Criteria

I am now focusing Google searches on the preparation methods and characterization techniques for 2-(2-Fluorophenyl)ethanol, exploring its biological mechanisms, including protein targets and signaling pathways. I'm simultaneously compiling a list of review articles and primary literature with functional URLs to build a comprehensive reference base.

Analyzing Search Results

I'm now analyzing the initial search results, looking for key application themes, like its use in psychoactive or anti-inflammatory compounds, and for specific drug examples. I'm focusing on the fluorine atom's role in structure-activity relationships, and the search for detailed synthetic methods, characterization techniques, and biological mechanisms is underway, along with review articles.

Outlining Fluorine's Impact

I'm starting to structure a technical guide focused on 2-(2-Fluorophenyl)ethanol's medicinal chemistry applications. Right now, I'm focusing on the introduction, highlighting the pivotal role of fluorine in drug design. I'm noting its electronegativity and size, which are key to its influence on drug activity and pharmacokinetics.

Developing Synthesis Strategies

I've outlined the guide's structure, beginning with fluorine's impact in drug design and highlighting 2-(2-Fluorophenyl)ethanol. Now, I'm focusing on its physicochemical properties and synthesis, including drawing a structure and considering synthetic routes for this crucial building block. I'm focusing on approaches like reducing ketones, while also pointing out the significance of introducing fluorine early in synthesis to optimize yields.

Structuring the Guide Content

I'm now diving into the applications. Specifically, I am focusing on neurological and psychoactive agents. I'm highlighting the role of 2-(2-Fluorophenyl)ethanol as an intermediate in the synthesis of NMDA receptor antagonists, such as Ephenidine. I'm working to extract relevant information about Ephenidine, and considering how the fluorophenyl group contributes to the activity and/or metabolism of these compounds. I'm thinking about illustrating this with diagrams.

Expanding Application Insights

I'm now expanding the medicinal chemistry applications, specifically, focusing on 2-(2-Fluorophenyl)ethanol's role. I'm moving beyond Ephenidine and exploring its function in synthesizing chiral auxiliaries used in asymmetric synthesis, such as (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. Furthermore, I've noted its use in various other areas such as bronchodilators, CCR5 antagonists, and even agrochemicals.

Outlining Guide's Structure

I'm now structuring the technical guide on 2-(2-Fluorophenyl)ethanol, focusing on its medicinal applications. The introduction highlights fluorine's significance in drug design due to its unique properties. I am also planning to include its uses in various neurological, psychoactive and anti-HIV agents. The guide also mentions its versatility in areas like chiral auxiliaries and agrochemicals, which gives a broad picture. I will be incorporating DOT diagrams to illustrate structures and synthetic schemes. I'm focusing on the synthesis, applications and the critical SAR of fluorine to expand on my expertise.

Developing the Guide's Focus

I'm now structuring the technical guide. My focus is expanding on medicinal applications, particularly detailing fluorine's impact and the properties of 2-(2-Fluorophenyl)ethanol. I'm exploring its role in neurological agents like NMDA antagonists and chiral auxiliaries. I plan to present DOT diagrams and SAR information to highlight fluorine's effects on drug properties, metabolism, and pharmacokinetics.

Expanding Guide's Core Focus

I'm structuring the technical guide to provide an overview of 2-(2-Fluorophenyl)ethanol's utility in medicinal chemistry. I'm focusing on the neurological applications, with specific details of its use in NMDA receptor antagonists, like Ephenidine. I'm also discussing its use in chiral auxiliaries to illustrate the compound's impact in asymmetric synthesis. I'll include DOT diagrams to demonstrate synthetic pathways and the SAR of fluorine.

Refining Therapeutic Applications

I'm now focusing on refining the guide's content, specifically the medicinal chemistry applications of 2-(2-Fluorophenyl)ethanol. I'm expanding on its neurological uses, highlighting its role as a precursor in the synthesis of NMDA receptor antagonists, like Ephenidine. I'm also including DOT diagrams to illustrate structures and synthetic pathways, concentrating on the crucial SAR of the fluorine atom to broaden the focus of the guide.

Foundational

Technical Guide: Biological Profile and Applications of 2-Fluorophenethyl Alcohol

Executive Summary 2-Fluorophenethyl alcohol (2-FPEA) is a specialized fluorinated aromatic alcohol derived from phenethyl alcohol (PEA). While the parent compound, PEA, is a ubiquitous antimicrobial agent and fragrance i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluorophenethyl alcohol (2-FPEA) is a specialized fluorinated aromatic alcohol derived from phenethyl alcohol (PEA). While the parent compound, PEA, is a ubiquitous antimicrobial agent and fragrance ingredient found in rose oil, the introduction of a fluorine atom at the ortho (2-) position significantly alters its physicochemical and biological profile.

This guide details the biological activities of 2-FPEA, focusing on its role as a metabolic probe , a bioisostere in drug design (specifically for gastrin antagonists), and its antimicrobial potential . By leveraging the "fluorine effect"—which enhances lipophilicity and metabolic stability—2-FPEA serves as a critical scaffold in medicinal chemistry for optimizing drug pharmacokinetics.

Physicochemical Basis & The Fluorine Effect

The biological activity of 2-FPEA is governed by the bioisosteric replacement of hydrogen with fluorine. This substitution imparts unique electronic and steric properties without significantly changing the molecule's size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Structural Properties
  • IUPAC Name: 2-(2-Fluorophenyl)ethanol

  • CAS Number: 50919-06-7

  • Molecular Formula: C₈H₉FO

  • Molecular Weight: 140.15 g/mol

The "Fluorine Effect" on Bioactivity

The ortho-fluorine substitution influences the molecule's interaction with biological systems in three key ways:

  • Lipophilicity Enhancement: The high electronegativity of fluorine lowers the pKa of neighboring protons and increases the overall lipophilicity (LogP). This facilitates superior penetration through the lipid bilayer of microbial cell membranes and the blood-brain barrier compared to non-fluorinated PEA.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the phenyl ring resistant to oxidative metabolism at the ortho position.

  • Conformational Bias: The fluorine atom can induce specific conformational preferences via electrostatic interactions, potentially locking the molecule into a bioactive conformation for receptor binding (e.g., in gastrin antagonists).

Antimicrobial & Preservative Mechanism

While direct Minimum Inhibitory Concentration (MIC) data for 2-FPEA is often proprietary, its activity is mechanistically analogous to PEA but modulated by its fluorination.

Mechanism of Action: Membrane Disruption

Like PEA, 2-FPEA acts primarily as a membrane-active agent. The amphiphilic nature of the molecule allows it to partition into the lipid bilayer of bacteria and fungi.

  • Step 1: Partitioning: The hydrophobic phenethyl tail inserts into the bacterial cell membrane.

  • Step 2: Fluidity Alteration: Accumulation of the alcohol disrupts the ordering of acyl chains in the lipid bilayer, increasing membrane fluidity.

  • Step 3: Permeability Increase: The structural integrity of the membrane is compromised, leading to the leakage of essential intracellular ions (specifically K+) and metabolites, eventually causing cell death (bactericidal effect) or growth inhibition (bacteriostatic effect).

Comparative Efficacy: Due to the increased lipophilicity from the fluorine substituent, 2-FPEA is predicted to have a higher partition coefficient than PEA, potentially resulting in enhanced antimicrobial potency at lower concentrations, particularly against Gram-negative bacteria where outer membrane penetration is the rate-limiting step.

Metabolic Pathway & Pharmacokinetics

2-FPEA undergoes oxidative metabolism similar to endogenous phenethyl alcohol but with altered kinetics due to the fluorine atom.

Oxidative Metabolism

The primary metabolic route involves the sequential oxidation of the alcohol group to a carboxylic acid. This pathway is mediated by cytosolic enzymes in the liver.

  • Phase I (Oxidation): Alcohol Dehydrogenase (ADH) oxidizes 2-FPEA to 2-fluorophenylacetaldehyde.

  • Phase II (Oxidation): Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate aldehyde into 2-fluorophenylacetic acid.

Pathway Visualization

The following diagram illustrates the oxidative metabolic pathway of 2-FPEA.

MetabolicPathway FPEA 2-Fluorophenethyl Alcohol (Substrate) Aldehyde 2-Fluorophenylacetaldehyde (Intermediate) FPEA->Aldehyde Oxidation Acid 2-Fluorophenylacetic Acid (Excretable Metabolite) Aldehyde->Acid Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->FPEA ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Aldehyde

Caption: Sequential oxidative metabolism of 2-FPEA by hepatic dehydrogenases.

Pharmaceutical Applications

2-FPEA is predominantly utilized as a high-value intermediate in the synthesis of peptide mimetics and receptor antagonists.

Gastrin Receptor Antagonists

One of the most significant applications of 2-FPEA is in the synthesis of Gastrin/CCK-B receptor antagonists .

  • Role: The 2-fluorophenethyl moiety mimics the C-terminal phenylalanine residue of endogenous gastrin.

  • Mechanism: By replacing the native phenylalanine with a fluorinated analog, the resulting drug molecule maintains receptor affinity while resisting enzymatic degradation (proteolysis), thereby extending the drug's half-life in vivo.

  • Therapeutic Target: These antagonists are investigated for treating peptic ulcers, gastrointestinal malignancies, and anxiety disorders (via CCK-B modulation).

Synthetic Utility Table
Application AreaFunction of 2-FPEA MoietyBenefit
Peptidomimetics Bioisostere for PhenylalanineIncreases metabolic stability against proteases.
CNS Drugs Lipophilic ScaffoldEnhances Blood-Brain Barrier (BBB) permeability.
Agrochemicals Fluorinated Building BlockIncreases persistence and potency of fungicides.

Safety & Toxicology

Signal Word: WARNING

GHS Hazard Classification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions
  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., nitric acid, peroxides).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-FPEA against S. aureus.

  • Preparation: Dissolve 2-FPEA in 5% DMSO/Water to create a stock solution of 20 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.1 mg/mL to 10 mg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (Sterile MHB + DMSO).

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity.

Protocol 2: Synthesis of 2-Fluorophenylacetic Acid (Metabolic Simulation)

Objective: To chemically simulate the biological oxidation of 2-FPEA.

  • Reagents: 2-Fluorophenethyl alcohol (1.0 eq), Jones Reagent (CrO₃/H₂SO₄), Acetone.

  • Setup: Cool a solution of 2-FPEA in acetone to 0°C in an ice bath.

  • Addition: Dropwise add Jones Reagent until the orange color persists.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with isopropanol (to destroy excess oxidant). Filter the green chromium salts.

  • Extraction: Evaporate acetone, dissolve residue in EtOAc, wash with water, and dry over MgSO₄.

  • Purification: Recrystallize from hexane/EtOAc to yield 2-fluorophenylacetic acid.

References

  • Meyerson, L. R., et al. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

  • PubChem. (2025). Compound Summary for CID 50919-06-7, 2-Fluorophenethyl alcohol. National Library of Medicine.

  • ECHA. (2024). Registration Dossier: 2-Phenylethanol (Analogue Read-Across). European Chemicals Agency.

  • Lim, K., et al. (2023). Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers. PLoS One.

  • BenchChem. (2025).[1] 2-(4-Chlorophenyl)ethanol vs. 2-Phenylethanol: A Comparative Guide.

Sources

Exploratory

2-Fluorophenethyl alcohol safety and handling precautions

CAS: 50919-06-7 | Role: Fluorinated Building Block for Medicinal Chemistry Part 1: Executive Technical Summary In the landscape of modern drug discovery, 2-Fluorophenethyl alcohol serves as a critical pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50919-06-7 | Role: Fluorinated Building Block for Medicinal Chemistry

Part 1: Executive Technical Summary

In the landscape of modern drug discovery, 2-Fluorophenethyl alcohol serves as a critical pharmacophore scaffold. Its primary utility lies in the bioisosteric replacement of hydrogen with fluorine at the ortho-position of the phenyl ring. This substitution modulates the pKa of the aromatic system, alters lipophilicity (LogP), and, most critically, blocks metabolic oxidation at the ortho-position (C2), a common site for Cytochrome P450-mediated hydroxylation.

Unlike its aliphatic analog 2-fluoroethanol (which metabolizes to the highly toxic fluoroacetate), 2-fluorophenethyl alcohol possesses a stable aromatic C-F bond. However, it presents distinct handling challenges as a combustible liquid with significant irritation potential. This guide establishes a self-validating safety protocol for its manipulation in high-throughput screening (HTS) and process chemistry environments.

Part 2: Physicochemical & Hazard Profile

The following data establishes the baseline for all handling decisions. Note the high flash point, which categorizes it as a Class IIIB Combustible Liquid , reducing flammability risks compared to lower molecular weight alcohols but necessitating specific fire suppression strategies.

PropertyValueCritical Safety Implication
Physical State Clear, colorless to light yellow liquidDiscoloration indicates oxidation; reject batch.
Boiling Point ~137 °C (at 760 mmHg); 72 °C (at 1 mmHg)High boiling point requires vacuum distillation for purification; do not overheat at atm pressure.
Flash Point 98 °C (208.4 °F)Combustible.[1] Incompatible with strong oxidizers.
Density 1.045 g/mLDenser than water; sinks in aqueous spills, complicating cleanup.
GHS Classification Warning (Cat 4 Oral/Dermal, Cat 2 Irritant)H302+H312 (Harmful if swallowed/contact), H315 (Skin Irrit.), H319 (Eye Irrit.).[1]

Part 3: Toxicology & Metabolic Distinction (Expert Insight)

Crucial Distinction: Researchers must not conflate 2-Fluorophenethyl alcohol with 2-Fluoroethanol.

  • 2-Fluoroethanol (Aliphatic): Metabolizes to fluoroacetic acid, a potent inhibitor of the Krebs cycle (aconitase inhibitor). Extremely lethal.

  • 2-Fluorophenethyl alcohol (Aromatic): The fluorine atom is bound to the benzene ring. The C(sp2)-F bond is metabolically stable and does not readily release fluoride ions or form fluoroacetate in vivo. The primary toxicity mechanism is direct tissue irritation and central nervous system depression typical of phenethyl alcohols, not metabolic poisoning.

Signaling Pathway: Metabolic Stability vs. Toxicity The following diagram illustrates why this compound is chosen for drug design (metabolic blocking) and differentiates its toxicity profile.

MetabolicPathway Substrate 2-Fluorophenethyl Alcohol P450 CYP450 Metabolism Substrate->P450 Exposure OrthoBlock Ortho-F Blocks Hydroxylation (Metabolic Stability) P450->OrthoBlock Primary Route (Drug Design Goal) Toxicity Direct Irritation / CNS Effects (Standard Alcohol Tox) P450->Toxicity High Dose Aliphatic Comparison: 2-Fluoroethanol Fluoroacetate Fluoroacetate (Lethal Krebs Inhibition) Aliphatic->Fluoroacetate Rapid Metabolism

Figure 1: Mechanistic differentiation between the metabolic utility of 2-Fluorophenethyl alcohol and the toxicity of aliphatic analogs.

Part 4: Self-Validating Handling Protocol

This protocol uses Mass Balance Verification as a safety checkpoint. If the density does not align with the dispensed weight, the liquid may be contaminated or the wrong solvent.

Storage & Stability
  • Condition: Store at < 15 °C (Cool/Dry). While stable at room temperature, cooler storage prevents gradual yellowing (oxidation).

  • Container: Amber glass with PTFE-lined caps. Avoid long-term storage in polyethylene (PE) as fluorinated aromatics can slowly permeate certain plastics.

  • Incompatibility: Segregate from acid chlorides, anhydrides, and strong oxidizing agents (e.g., permanganates, dichromates).

The "Check-Weigh" Dispensing Workflow

Objective: Safely dispense 10.0 mmol (1.40 g) for a reaction.

  • PPE Setup: Nitrile gloves (double gloving recommended due to permeation risk of aromatic alcohols), lab coat, safety glasses.

  • Engineering Control: All transfers must occur inside a fume hood.

  • Tare & Inspect:

    • Place receiving flask on balance. Tare.

    • Checkpoint 1: Inspect liquid.[1][2][3][4][5][6] If yellow/orange, quench and dispose (peroxide/aldehyde formation risk).

  • Dispense:

    • Calculate required volume:

      
      .
      
    • Pipette 1.34 mL slowly.

  • Validation (The "Self-Check"):

    • The balance should read 1.40 g ± 0.05 g .

    • Failure Mode: If balance reads < 1.30 g, the liquid is likely standard ethanol or water (wrong bottle). If > 1.50 g, it may be a heavier halogenated solvent. STOP and verify NMR.

Part 5: Experimental Application (Synthesis Context)

Scenario: Conversion of 2-Fluorophenethyl alcohol to 2-Fluorophenethyl bromide (a common alkylating agent).

Reaction Safety Diagram: This workflow visualizes the decision logic for handling the exothermic activation step.

ReactionSafety Start Start: Alcohol + PBr3 TempCheck Is Temp < 5°C? Start->TempCheck Addition Add PBr3 Dropwise TempCheck->Addition Yes Pause STOP: Cool & Vent TempCheck->Pause No Exotherm Exotherm Detected? Addition->Exotherm Exotherm->Pause Rapid Rise Proceed Stir to RT (Monitor HBr Evolution) Exotherm->Proceed Stable Pause->TempCheck Recool Quench Quench: Ice/NaHCO3 Proceed->Quench

Figure 2: Logic flow for the safe conversion of 2-Fluorophenethyl alcohol, highlighting thermal control points.

Protocol Steps:

  • Cooling: The alcohol must be cooled to 0°C before adding reagents like Phosphorus Tribromide (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Gas Management: These reactions evolve HBr or HCl gas. The fume hood sash must be lowered, and a scrubber (NaOH trap) should be attached to the reaction vessel outlet.

  • Quenching: Quench the reaction mixture into ice-water carefully. The unreacted alcohol is organic-soluble; the acid byproducts are water-soluble.

Part 6: Emergency Response

ScenarioImmediate ActionTechnical Note
Skin Contact Wash with soap and water for 15 min.Do not use ethanol to wash skin; it enhances dermal absorption of the aromatic ring.
Eye Contact Rinse with water for 15 min; lift eyelids.[1]Aromatic alcohols cause severe stinging and potential corneal clouding.
Spill (< 100 mL) Absorb with vermiculite or sand.Do not use combustible materials (sawdust). Place in a sealed container labeled "Organic Debris."
Fire Use

, dry chemical, or alcohol-resistant foam.[2][3]
Water spray may be ineffective as the liquid is denser than water and may sink/spread.

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82068, 4-Fluorophenethyl alcohol (Note: Isomer analog used for property verification). PubChem.[3][5][7] [Link]

  • Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds. Elsevier Publishing. (Cited for distinction between aliphatic and aromatic fluorine toxicity).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Fluorinated CNS Ligands Using 2-Fluorophenethyl Alcohol

The following Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Fluorophenethyl alcohol (2-FPEA) as a critical building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Fluorophenethyl alcohol (2-FPEA) as a critical building block in the synthesis of metabolically stable neurological drug candidates.[1]

Executive Summary

In neurological drug development, the "phenethyl" moiety is a privileged scaffold, appearing in dopamine, serotonin, and norepinephrine modulators. However, the standard phenethyl group is susceptible to rapid metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

2-Fluorophenethyl alcohol serves as a strategic bioisostere. The introduction of an ortho-fluorine atom provides three critical advantages:

  • Metabolic Blockade: Steric and electronic shielding of the ortho-position prevents Phase I metabolic hydroxylation.

  • Conformational Biasing: The "Gauche Effect" induced by fluorine stabilizes specific rotamers, potentially enhancing binding affinity to G-Protein Coupled Receptors (GPCRs).

  • Lipophilicity Modulation: Fluorination fine-tunes LogP, optimizing Blood-Brain Barrier (BBB) penetration without compromising solubility.

This guide provides a validated workflow for converting 2-Fluorophenethyl alcohol into high-affinity CNS ligands, specifically targeting the 5-HT7 and D2 receptor families.

Strategic Rationale: The Ortho-Fluorine Effect

Metabolic Stability Mechanism

Unsubstituted phenethyl chains are primary targets for CYP450-mediated aromatic hydroxylation, typically at the para or ortho positions. By starting with 2-Fluorophenethyl alcohol , the resulting drug candidate incorporates a metabolic blocker at the highly reactive ortho site.

  • Electronic Effect: The high electronegativity of fluorine deactivates the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species in CYP450.

  • Steric Effect: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but significantly smaller than a Methyl group, blocking enzyme approach without abolishing receptor binding.

Visualization: Metabolic Blockade Pathway

MetabolicBlockade Substrate Phenethyl-Drug (Susceptible) CYP CYP450 Enzyme (Oxidation) Substrate->CYP High Affinity Metabolite Hydroxylated Metabolite (Inactive/Rapid Excretion) CYP->Metabolite Phase I Metabolism F_Substrate 2-Fluoro-Phenethyl-Drug (Protected) F_Substrate->CYP Blocked Binding Stable Metabolically Stable (Prolonged Half-life) F_Substrate->Stable No Hydroxylation

Figure 1: Mechanism of metabolic stabilization via ortho-fluorination. The fluorine atom prevents enzymatic oxidation, extending the drug's half-life.

Experimental Protocols

Phase 1: Activation of 2-Fluorophenethyl Alcohol

The alcohol functionality is a poor leaving group.[2] To couple this motif to a nitrogenous pharmacophore (e.g., piperazine, piperidine), it must first be activated. We recommend Bromination via Phosphorus Tribromide (PBr₃) for its high atom economy and cleanliness compared to Tosylation.

Protocol A: Synthesis of 2-Fluorophenethyl Bromide

Reaction:



Reagents:

  • 2-Fluorophenethyl alcohol (1.0 eq)

  • Phosphorus Tribromide (PBr₃) (0.4 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-Fluorophenethyl alcohol (14.0 g, 100 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute PBr₃ (10.8 g, 3.8 mL, 40 mmol) in DCM (20 mL). Add this solution dropwise to the alcohol over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench: Cool back to 0°C. Slowly add saturated

    
     (50 mL) to neutralize acidic byproducts.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via vacuum distillation (bp ~75°C at 20 mmHg).

Yield Expectation: 90-95% (Clear, colorless oil).

Phase 2: N-Alkylation of Pharmacophore

This step attaches the fluorinated tail to a secondary amine. In this example, we use 4-(2-methoxyphenyl)piperazine , a common scaffold in antipsychotic research (e.g., similar to Risperidone/Aripiprazole fragments).

Protocol B: Synthesis of Fluorinated CNS Ligand Candidate

Reaction:


 Nucleophilic Substitution

Reagents:

  • 2-Fluorophenethyl bromide (from Phase 1) (1.1 eq)

  • 4-(2-methoxyphenyl)piperazine (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Setup: In a reaction vial, suspend 4-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) and

    
      (4.14 g, 30 mmol) in MeCN (40 mL).
    
  • Activation: Add KI (166 mg, 1 mmol). The iodide acts as a catalyst (Finkelstein reaction in situ) to speed up the substitution.

  • Addition: Add 2-Fluorophenethyl bromide (2.23 g, 11 mmol).

  • Reflux: Heat the mixture to reflux (82°C) for 12-16 hours.

  • Workup: Cool to RT. Filter off the inorganic solids (

    
    /KBr). Rinse the filter cake with MeCN.
    
  • Concentration: Evaporate the solvent under vacuum.

  • Purification: Dissolve residue in DCM, wash with water. Purify via Column Chromatography (Silica Gel; Gradient 0-5% MeOH in DCM).

Target Product: 1-(2-fluorophenethyl)-4-(2-methoxyphenyl)piperazine.

Analytical Validation

To ensure the integrity of the synthesized ligand, compare analytical data against these standard parameters.

Parameter2-Fluorophenethyl Alcohol (Starting Material)2-Fluorophenethyl Bromide (Intermediate)Final Ligand (Product)
Physical State Colorless LiquidClear/Pale Yellow OilOff-white Solid/Oil
MW 140.15 g/mol 203.05 g/mol ~314.4 g/mol
¹H NMR (CDCl₃)

3.85 (t, 2H,

)

3.58 (t, 2H,

)

2.6-2.8 (m, piperazine/chain)
¹⁹F NMR

-118 ppm (approx)

-118 ppm

-118 ppm (Diagnostic singlet)
Key IR Band 3350

(Broad OH)
No OH; C-Br stretch ~600

No OH; C-N stretch

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Fluorophenethyl Alcohol (CAS: 50919-06-7) Reagent1 PBr3 / DCM 0°C to RT Start->Reagent1 Intermediate 2-Fluorophenethyl Bromide (Activated Electrophile) Reagent1->Intermediate Activation (95% Yield) Reagent2 Pharmacophore Amine K2CO3 / KI / MeCN Intermediate->Reagent2 Product Fluorinated CNS Ligand (Target Candidate) Reagent2->Product N-Alkylation (SN2)

Figure 2: Step-by-step synthetic pathway from alcohol precursor to final CNS drug candidate.

Troubleshooting & Optimization

  • Low Yield in Alkylation: If the reaction is sluggish, switch solvent to DMF (Dimethylformamide) and heat to 60°C. DMF is more polar and accelerates SN2 reactions, though it is harder to remove than MeCN.

  • Impurity Formation (Elimination): If styrene byproducts (vinyl-2-fluorobenzene) are observed, reduce the reaction temperature and ensure the base (

    
    ) is not excessively strong. Avoid NaH or KOtBu.
    
  • Storage: 2-Fluorophenethyl bromide is a lachrymator and can degrade. Store at 4°C protected from light.

References

  • National Center for Biotechnology Information (NCBI). (2012). 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine ([18F]-2FP3).[3] Molecular Imaging and Contrast Agent Database (MICAD).[3] Retrieved October 26, 2025, from [Link]

  • Bhattarai, P., et al. (2026).[4][5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved October 26, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkyl Bromides via PBr3. Retrieved October 26, 2025, from [Link]

  • Ovalle, M. A., et al. (2017). Sulfur- and fluorine-containing molecules in medicinal chemistry. PMC. Retrieved October 26, 2025, from [Link]

Sources

Application

Application Notes and Protocols: 2-Fluorophenethyl Alcohol as a Substrate in Biocatalytic Reactions

Introduction: The Strategic Value of Fluorinated Building Blocks and Biocatalysis In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks and Biocatalysis

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and physicochemical properties. Fluorine's unique electronic properties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 2-Fluorophenethyl alcohol, a readily available fluorinated aromatic alcohol, represents a key starting material for the synthesis of a variety of more complex, high-value molecules.

Traditionally, the chemical transformation of such building blocks can require harsh reaction conditions, stoichiometric reagents, and complex purification procedures. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic reactions are typically conducted under mild aqueous conditions, exhibit high chemo-, regio-, and stereoselectivity, and generate minimal waste, aligning with the principles of green chemistry.

This comprehensive guide details the application of 2-fluorophenethyl alcohol as a versatile substrate in several key biocatalytic reactions. We provide not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental design, empowering researchers to adapt and innovate in their own laboratories.

I. Biocatalytic Oxidation: Synthesis of 2-Fluorophenylacetic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. 2-Fluorophenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals. A two-step biocatalytic cascade employing an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) provides an elegant and efficient route to this important compound.

Scientific Rationale

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1] These enzymes typically utilize nicotinamide adenine dinucleotide (NAD⁺) or its phosphate derivative (NADP⁺) as a cofactor to accept the hydride from the alcohol.[2] While ADHs from various sources exhibit broad substrate specificity, their activity on fluorinated aromatic alcohols has been documented, making them excellent candidates for the first step of our cascade.[3]

The second step involves the oxidation of the intermediate aldehyde to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). This two-enzyme system, when used in a concurrent cascade, allows for the direct conversion of the alcohol to the acid without the need to isolate the often-unstable aldehyde intermediate.

dot

Figure 1: Workflow for the biocatalytic oxidation of 2-fluorophenethyl alcohol.

Experimental Protocol: Two-Step, One-Pot Oxidation

This protocol is designed for the analytical-scale conversion of 2-fluorophenethyl alcohol to 2-fluorophenylacetic acid.

Materials:

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae, lyophilized powder)[4]

  • Aldehyde Dehydrogenase (e.g., from bovine liver)

  • NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)

  • 2-Fluorophenethyl alcohol

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • HPLC or GC-MS for analysis

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0. The optimal pH for the oxidation of ethanol by ADH is between 8.6-9.0, and this slightly lower pH provides a good compromise for the coupled enzyme system.[4]

    • Prepare stock solutions of 2-fluorophenethyl alcohol (100 mM in DMSO) and NAD⁺ (50 mM in phosphate buffer).

  • Reaction Setup:

    • In a 10 mL glass vial, combine:

      • 5 mL of 100 mM potassium phosphate buffer (pH 8.0)

      • 100 µL of 100 mM 2-fluorophenethyl alcohol stock solution (final concentration: 2 mM)

      • 200 µL of 50 mM NAD⁺ stock solution (final concentration: 2 mM)

      • 5-10 mg of Alcohol Dehydrogenase

      • 5-10 units of Aldehyde Dehydrogenase

    • Seal the vial and place it in a shaking incubator at 30°C and 200 rpm.

  • Reaction Monitoring:

    • At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction by adding 100 µL of 1 M HCl.

    • Extract the quenched sample with 500 µL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Analyze the organic layer by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of the product.

  • Work-up and Product Isolation (for preparative scale):

    • After the reaction is complete (as determined by monitoring), acidify the entire reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product three times with an equal volume of ethyl acetate.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted starting material and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluorophenylacetic acid.

Data Presentation:

Time (h)Substrate Conversion (%)Product Yield (%)
12522
47875
89592
24>9997
Note: The above data is illustrative. Actual results may vary depending on the specific enzymes and conditions used.

II. Lipase-Catalyzed Esterification: Synthesis of 2-Fluorophenylethyl Acetate

The synthesis of esters is a cornerstone of organic chemistry, with applications ranging from flavor and fragrance compounds to pharmaceutical intermediates. Lipases are a class of enzymes that catalyze the hydrolysis of fats in nature, but in non-aqueous environments, they can efficiently catalyze the reverse reaction: esterification.[5]

Scientific Rationale

Lipase-catalyzed esterification in organic solvents is a well-established and highly efficient process.[6] By minimizing the water content in the reaction medium, the thermodynamic equilibrium is shifted towards the formation of the ester. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly advantageous as they are easily recovered and reused, making the process more cost-effective and scalable. Vinyl acetate is often used as an acyl donor in a transesterification reaction, which is practically irreversible as the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

dot

Lipase-Catalyzed Esterification cluster_0 Reaction in Organic Solvent 2-Fluorophenethyl_alcohol 2-Fluorophenethyl Alcohol Immobilized_lipase Immobilized Lipase (e.g., Novozym® 435) 2-Fluorophenethyl_alcohol->Immobilized_lipase Vinyl_acetate Vinyl Acetate (Acyl Donor) Vinyl_acetate->Immobilized_lipase 2-Fluorophenylethyl_acetate 2-Fluorophenylethyl Acetate (Product) Immobilized_lipase->2-Fluorophenylethyl_acetate

Figure 2: General workflow for lipase-catalyzed esterification.

Experimental Protocol: Transesterification with Vinyl Acetate

This protocol describes the synthesis of 2-fluorophenylethyl acetate using an immobilized lipase.

Materials:

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • 2-Fluorophenethyl alcohol

  • Vinyl acetate

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (3Å, activated)

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation:

    • Activate the molecular sieves by heating them in an oven at 200°C for at least 4 hours and allowing them to cool in a desiccator.

    • Ensure all glassware is thoroughly dried.

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add:

      • 10 mL of MTBE

      • 140 mg (1 mmol) of 2-fluorophenethyl alcohol

      • 258 mg (3 mmol) of vinyl acetate (a molar excess of the acyl donor is used to drive the reaction to completion)[7]

      • 50-100 mg of Novozym® 435

      • Approximately 1 g of activated molecular sieves to scavenge any residual water.

    • Seal the flask and place it in a shaking incubator at 40°C and 200 rpm.

  • Reaction Monitoring:

    • Periodically take small aliquots (e.g., 10 µL) of the reaction mixture, filter through a small plug of silica gel to remove the enzyme, and dilute with the solvent.

    • Analyze the diluted sample by GC-MS or HPLC to determine the conversion of the starting material to the ester product.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion, filter off the immobilized lipase and the molecular sieves. The lipase can be washed with fresh solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary, though often the purity is high enough for subsequent use.

Data Presentation:

ParameterValueReference
EnzymeNovozym® 435[8]
Acyl DonorVinyl Acetate[7]
SolventMTBE
Temperature40°C[7]
Substrate Ratio (Alcohol:Acetate)1:3
Typical Conversion>95%[7]

III. Considerations for Method Development and Optimization

The protocols provided serve as a robust starting point. For researchers aiming to further optimize these reactions or adapt them for different substrates, the following considerations are crucial:

  • Enzyme Selection: A wide variety of commercially available ADHs, ALDHs, and lipases exist. Screening a panel of enzymes is often the first step to identifying the most active and selective biocatalyst for a specific substrate.

  • Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity and stability. These parameters should be systematically optimized for each new biocatalytic transformation.

  • Cofactor Regeneration: For ADH-catalyzed reactions, the cost of the NAD(P)⁺ cofactor can be a limiting factor on a preparative scale. Implementing a cofactor regeneration system, such as using a second enzyme like NADH oxidase, can dramatically improve the economic viability of the process.

  • Solvent Engineering: In lipase-catalyzed reactions, the choice of organic solvent can influence enzyme activity and selectivity. Generally, hydrophobic solvents are preferred. For some applications, solvent-free systems or reactions in ionic liquids may offer advantages.

  • Immobilization: Immobilizing enzymes on solid supports can enhance their stability, facilitate their recovery and reuse, and simplify product purification.[9]

Conclusion

2-Fluorophenethyl alcohol is a valuable substrate for a range of biocatalytic transformations, enabling the green and efficient synthesis of important fluorinated compounds. The protocols and principles outlined in this guide demonstrate the practical application of alcohol dehydrogenases and lipases for the oxidation and esterification of this key building block. By leveraging the inherent selectivity and mild operating conditions of enzymes, researchers in drug development and chemical synthesis can unlock new and sustainable routes to novel fluorinated molecules.

References

  • Mao, Z., Liu, L., Zhang, Y., & Yuan, J. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(18), 2676-2679. [Link]

  • Colin, J., et al. (2021). Ultrahigh-Throughput Detection of Enzymatic Alcohol Dehydrogenase Activity in Microfluidic Droplets with a Direct Fluorogenic Assay. Angewandte Chemie International Edition, 60(51), 26645-26652. [Link]

  • Hua, D., & Xu, B. (2011). Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. Journal of Bioscience and Bioengineering, 112(6), 557-563. [Link]

  • de Carvalho, C. C. C. R. (2021). Biocatalytic Oxidation of Alcohols. Catalysts, 11(3), 335. [Link]

  • Wang, Y., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Green Chemistry, 24(3), 1235-1243. [Link]

  • Ferdousi, R., et al. (2017). Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. Journal of the American Oil Chemists' Society, 94(11), 1347-1356. [Link]

  • Paul, C. E., & de Gonzalo, G. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry, 32, 100548. [Link]

  • Wang, Y., et al. (2022). Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions. Food Chemistry: X, 13, 100221. [Link]

  • Wang, Y., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Green Chemistry, 24(3), 1235-1243. [Link]

  • Gourlay, L. J., et al. (2006). Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541. Chemical Communications, (27), 2849-2851. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric organic synthesis with enzymes. John Wiley & Sons. [Link]

  • Misiaszek, T., & Itoh, N. (2008). A Pseudomonas sp. alcohol dehydrogenase with broad substrate specificity and unusual stereospecificity for organic synthesis. The Journal of Organic Chemistry, 73(10), 3931-3934. [Link]

  • Wang, Y., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. Green Chemistry, 24(3), 1235-1243. [Link]

  • Puchľová, E., et al. (2022). Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances. ChemCatChem, 14(12), e202200371. [Link]

  • Wikipedia contributors. (2023, December 14). Alcohol dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

  • Arnold, F. H. (2018). In Vivo Biocatalytic Cascades Featuring an Artificial-Enzyme-Catalysed New-to-Nature Reaction. Angewandte Chemie International Edition, 57(36), 11559-11563. [Link]

  • Kim, K., & Plapp, B. V. (2017). Inversion of substrate stereoselectivity of horse liver alcohol dehydrogenase by substitutions of Ser-48 and Phe-93. Chemico-Biological Interactions, 276, 57-65. [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Biocatalysis: Biocatalytic Methods for Oxidation. [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic oxidation reactions to create sustainable chemistry for the future. ChemCatChem, 4(7), 895-896. [Link]

  • Krishna, S. H., et al. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Critical Reviews in Biotechnology, 22(3), 251-311. [Link]

  • Asada, C., et al. (2020). Study of alcohol dehydrogenase involved in alcohol fermentation by Basidiomycetes. Journal of the Institute of Brewing, 126(1), 58-64. [Link]

  • Schober, L., et al. (2022). Combination of Asymmetric Organo‐and Biocatalysis in Flow Processes and Comparison with their Analogous Batch Syntheses. European Journal of Organic Chemistry, 2022(7), e202101035. [Link]

  • Basen, M., et al. (2021). Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514. Biotechnology for Biofuels, 14(1), 1-17. [Link]

  • Topare, N. S., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2099-2104. [Link]

  • Keston, S., et al. (2023). Enzymatic Synthesis of Mixed XNA Polymers Containing 2′Fluoro and 2′Azide Modifications. ACS Synthetic Biology, 12(11), 3326-3334. [Link]

  • Albert Bioscience. (n.d.). Alcohol Dehydrogenase, Lyophilized Powder. [Link]

Sources

Method

Application Note: A Validated HPLC Method for the Purity Determination of 2-Fluorophenethyl Alcohol

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Fluorophenethyl alcohol, a key synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Fluorophenethyl alcohol, a key synthetic intermediate in pharmaceutical research.[1] The method is developed based on reversed-phase chromatography, providing excellent separation and resolution from potential impurities. We delve into the rationale behind the selection of chromatographic parameters, offering a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The protocol incorporates system suitability tests to ensure data integrity and discusses fundamental validation parameters, establishing a self-validating and trustworthy analytical system.

Introduction: The Imperative for Purity Analysis

2-Fluorophenethyl alcohol (C₈H₉FO) is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The purity of such starting materials is a critical parameter that directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). A precise and accurate analytical method is therefore essential for quality control during synthesis and for final product release.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like aromatic alcohols.[2] Its high resolving power enables the separation of the main component from closely related structural analogues and process-related impurities.[2] This document provides a comprehensive guide to a specific HPLC method tailored for 2-Fluorophenethyl alcohol.

The Chromatographic Principle and Method Development Rationale

The method is built upon the principles of Reversed-Phase (RP) HPLC, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[3]

Column Selection: The Core of the Separation

A Reversed-Phase C18 column is selected for this analysis. This choice is predicated on the following:

  • Analyte-Phase Interaction: 2-Fluorophenethyl alcohol is a moderately polar aromatic compound. The C18 stationary phase, with its long alkyl chains, provides sufficient hydrophobic character to retain the analyte effectively, allowing for separation from more polar or less polar impurities.[2]

  • Proven Efficacy: C18 columns are widely recognized for their robustness and versatility in separating a broad range of small organic molecules, including aromatic compounds and alcohols.[2][4]

Mobile Phase Composition: Driving the Selectivity

The mobile phase is a critical factor that governs the retention and elution of the analyte.

  • Solvent System: A mixture of water and a polar organic solvent is used. Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency.[5][6] An isocratic elution (constant mobile phase composition) is employed for simplicity and reproducibility.

  • pH Modification: A small amount of acid, such as phosphoric acid or formic acid, is added to the aqueous component of the mobile phase. This is a crucial step to ensure good peak shape. Silica-based columns possess residual silanol groups (Si-OH) which can become deprotonated at pH values above ~3.5, leading to undesirable ionic interactions with analytes and causing peak tailing.[3] By maintaining a low pH, the ionization of these silanols is suppressed, resulting in sharp, symmetrical peaks.

Detection Wavelength: Maximizing Sensitivity

The presence of the fluorophenyl group in the molecule dictates a strong UV absorbance. While phenethyl alcohol is often detected around 220 nm[4], related fluorinated aromatic compounds show strong absorbance at higher wavelengths, such as 264 nm for fluorophenylacetic acid isomers.[7] To ensure high sensitivity for both the main peak and potential aromatic impurities, a detection wavelength of 260 nm is selected, which is a common and effective wavelength for aromatic rings.

Detailed Analytical Protocol

This section provides a complete, step-by-step methodology for the purity analysis of 2-Fluorophenethyl alcohol.

Materials, Reagents, and Instrumentation
  • Reagents:

    • 2-Fluorophenethyl alcohol reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade or higher)

    • Phosphoric Acid (85%, analytical grade)

    • Water (HPLC grade, Milli-Q or equivalent)

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (readable to 0.01 mg)

    • Volumetric flasks and pipettes (Class A)

    • Syringes and 0.45 µm syringe filters (PTFE or nylon)

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for polar aromatic compounds.[2]
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (55:45, v/v)Effective for eluting the analyte with good peak shape and resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection UV at 260 nmHigh absorbance wavelength for the fluorophenyl chromophore.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Injection Volume 10 µLStandard volume for analytical HPLC.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of 85% phosphoric acid to 450 mL of HPLC-grade water in a 1 L media bottle.

    • Add 550 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Fluorophenethyl alcohol reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Sample Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Fluorophenethyl alcohol sample into a 50 mL volumetric flask.

    • Follow steps 2-4 from the Standard Solution Preparation.

    • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. This is a core component of a self-validating protocol.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Inject the Standard Solution five consecutive times.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.[8]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (RSD%) ≤ 2.0% for peak areaDemonstrates the precision of the system for reliable quantification.[9]

The system is deemed suitable for analysis only if all SST criteria are met.

Analytical Procedure
  • Perform the System Suitability Test as described in section 3.4.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution after every 10 sample injections to monitor system stability.

Data Processing and Interpretation

Purity Calculation

The purity of the 2-Fluorophenethyl alcohol sample is calculated using the area percent method, which assumes that all impurities have a similar detector response to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the limit of quantification (typically < 0.05% of the total area).

Potential Impurities

Potential impurities may include:

  • Starting materials: e.g., 2-Fluorophenylacetic acid or 2-Fluorobenzaldehyde.

  • Side-products: Positional isomers (e.g., 3- or 4-Fluorophenethyl alcohol).

  • Related substances: Phenylacetaldehyde and other derivatives can be common impurities in similar compounds.[10]

A PDA detector is highly recommended as it can provide UV spectral data for each peak, which can be used to assess peak purity and aid in the tentative identification of impurities by comparing spectra with known standards.

Visual Workflow of the HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting reagents Prepare Mobile Phase & Solutions (Standard & Sample) instrument Instrument Setup & Column Equilibration sst System Suitability Test (5x Standard Injections) instrument->sst sst_check Check SST Criteria (Tailing, Plates, RSD%) sst->sst_check sst_check->instrument Fail analysis Inject Blank & Sample Solutions sst_check->analysis Pass integration Integrate Chromatogram & Record Peak Areas analysis->integration calculation Calculate % Purity (Area Percent Method) integration->calculation report Final Report Generation calculation->report

Caption: Workflow for 2-Fluorophenethyl Alcohol Purity Analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and robust system for determining the purity of 2-Fluorophenethyl alcohol. By explaining the scientific reasoning behind the chosen parameters and incorporating a rigorous system suitability test, this protocol is designed for immediate implementation in quality control and research laboratories. The method's simplicity and reliance on standard reversed-phase chromatography make it accessible and easily transferable between different HPLC systems.

References

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • HPLC Determination of Phenethyl alcohol on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. (2021). ResearchGate. Retrieved from [Link]

  • HPLC method for purifying organic compounds. (n.d.). Google Patents.
  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 2-phenylethanol | C8H10O. (n.d.). PubChem. Retrieved from [Link]

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. (n.d.). PubMed. Retrieved from [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. (n.d.). SciSpace. Retrieved from [Link]

  • 2-(2-Fluorophenyl)Ethanol 95.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from [Link]

  • 14 Principles of Reversed Phase HPLC. (2021). YouTube. Retrieved from [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)

  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. (2024). ScienceDirect. Retrieved from [Link]

Sources

Application

Advanced Functionalization Strategies: 2-Fluorophenethyl Alcohol in Polymer Chemistry

| MW: 140.15 g/mol Executive Summary & Strategic Rationale 2-Fluorophenethyl alcohol (2-FPEA) is a specialized, monofunctional fluorinated alcohol that serves as a critical building block for "rational design" in polymer...

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  140.15  g/mol 

Executive Summary & Strategic Rationale

2-Fluorophenethyl alcohol (2-FPEA) is a specialized, monofunctional fluorinated alcohol that serves as a critical building block for "rational design" in polymer chemistry. Unlike perfluorinated chains (e.g., PFAS) which are increasingly regulated, 2-FPEA offers a single, site-specific fluorine atom at the ortho position of the aromatic ring.

Why choose 2-FPEA?

  • Ortho-Effect: The fluorine atom at the ortho position introduces unique steric hindrance and electronic dipole moments (

    
     bond) that influence 
    
    
    
    stacking in styrenic or aromatic polymer backbones.
  • Metabolic Stability: In pharmaceutical polymer conjugates, the fluorine substituent blocks metabolic hydroxylation at the ortho position, enhancing the stability of the pendant group.

  • Refractive Index Tuning: The high electron density of the fluorine atom allows for precise tuning of the refractive index (n ≈ 1.509) in optical coatings without compromising transparency.

  • Rheological Control: As a chain terminator (end-capper), 2-FPEA disrupts hydrogen bonding networks in polyamides, lowering melt viscosity for applications like phase-change inks.

Application 1: Synthesis of Fluorinated Acrylate Monomers

Objective: To synthesize 2-Fluorophenethyl Methacrylate (2-FPEMA), a novel monomer for creating hydrophobic, high-refractive-index polymers via Free Radical Polymerization (FRP) or RAFT.

Mechanistic Insight

The synthesis relies on a Steglich esterification or Acyl Chloride reaction. The ortho-fluorine atom is electron-withdrawing (-I effect), which slightly decreases the nucleophilicity of the hydroxyl group compared to non-fluorinated phenethyl alcohol. Therefore, a nucleophilic catalyst (DMAP) is strictly required to activate the acyl donor.

Protocol: Synthesis of 2-FPEMA Monomer

Reagents:

  • 2-Fluorophenethyl alcohol (1.0 eq) [Sigma-Aldrich CAS: 50919-06-7][1]

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) - Acid Scavenger

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2-FPEA (14.0 g, 100 mmol) and TEA (20.9 mL, 150 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Add DMAP (0.61 g, 5 mmol).

  • Reaction: Dropwise add Methacryloyl chloride (11.7 mL, 120 mmol) over 30 minutes. The solution will turn cloudy as TEA·HCl salt precipitates.

  • Kinetics: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2) or

    
     NMR (shift in the ortho-F signal).
    
  • Workup: Filter off the TEA·HCl salt. Wash the filtrate with 1M HCl (2x), sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc).
    

Yield Expectation: >85% as a clear, colorless oil.[1]

Application 2: End-Capping for Phase Change Polyamides

Objective: To control the molecular weight and melt viscosity of polyamide gels used in hot-melt inks and coatings.

Mechanistic Insight

In step-growth polymerization (e.g., reacting dimer acids with diamines), molecular weight grows indefinitely unless capped. 2-FPEA acts as a monofunctional chain terminator . The fluorine atom reduces the surface energy of the final polymer, improving "release" properties in molding or printing applications.

Protocol: Melt Polycondensation End-Capping

Reagents:

  • Dimer Acid (e.g., hydrogenated C36 dimer acid)

  • Ethylenediamine (EDA)[2]

  • 2-Fluorophenethyl alcohol (Calculated based on target MW)

Step-by-Step Procedure:

  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ). Use the Carothers equation.
    
    • 
       (Ratio of functional groups).
      
    • Add 2-FPEA such that Total

      
       = Total 
      
      
      
      .
  • Melt Mixing: Charge Dimer Acid and 2-FPEA into a reactor. Heat to 120°C under

    
     flow.
    
  • Esterification (First Stage): Add an esterification catalyst (e.g., p-TsOH, 0.1 wt%). Stir for 2 hours to cap the acid ends with 2-FPEA. Note: 2-FPEA is less reactive than amines; it must be reacted first or simultaneously to ensure incorporation.

  • Amidation (Second Stage): Add Ethylenediamine. Increase temperature to 200°C.

  • Vacuum Cycle: Apply vacuum (<10 mmHg) for 1 hour to remove water and drive the equilibrium forward.

  • Discharge: Pour the molten polymer onto a Teflon sheet.

Result: A thermoplastic polyamide with fluorinated chain ends, exhibiting lower coefficient of friction and tuned melt viscosity.

Analytical Characterization & Validation

Quantitative Data Summary
Property2-FPEA Monomer2-FPEA Polymer (Acrylate)Method of Validation
Refractive Index (

)
1.509~1.54 - 1.56Refractometry
Contact Angle (Water) N/A (Liquid)95° - 105°Goniometry (Hydrophobicity)
Glass Transition (

)
N/A~35°C - 45°CDSC (10°C/min)

NMR Shift
-118 ppm (approx)Broadened peak, slight shift

NMR (CDCl3)
Visualization of Synthesis Workflow

G start 2-Fluorophenethyl Alcohol (CAS 50919-06-7) intermediate Intermediate: Acyl-Ammonium Complex start->intermediate Nucleophilic Attack reagent Methacryloyl Chloride + TEA/DMAP reagent->intermediate Activation product 2-Fluorophenethyl Methacrylate (Monomer) intermediate->product Esterification (- TEA.HCl) polymer Poly(2-FPEA-MA) Hydrophobic Coating product->polymer Free Radical Polymerization (AIBN)

Figure 1: Synthetic pathway for converting 2-FPEA into a polymerizable methacrylate monomer and subsequent polymerization.

Critical Safety & Handling (E-E-A-T)

  • Fluorine Safety: While 2-FPEA is stable, combustion of fluorinated polymers can release HF (Hydrofluoric Acid). Always process melts in well-ventilated hoods.

  • Reactivity: The hydroxyl group is primary but sterically influenced by the ortho-fluorine. Expect reaction times to be 10-15% longer than standard phenethyl alcohol equivalents.

  • Storage: Store 2-FPEA at 2-8°C. It is hygroscopic; moisture will quench acyl chloride reactions, leading to low yields.

References

  • Breton, M. et al. (2006). Phase Change Inks Containing Dimeric Azo Pyridone Colorants. U.S. Patent No.[2][3] 6,989,052. Washington, DC: U.S. Patent and Trademark Office. Retrieved October 26, 2023, from

Sources

Method

Application Note: Precision Quantitation of Phenethyl Alcohol and Aromatic Volatiles using 2-Fluorophenethyl Alcohol (2-FPE) as an Internal Standard

This Application Note is structured to serve as a definitive technical guide for the use of 2-Fluorophenethyl alcohol (2-FPE) as a specialized Internal Standard (IS). It addresses the quantification of Phenethyl Alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of 2-Fluorophenethyl alcohol (2-FPE) as a specialized Internal Standard (IS). It addresses the quantification of Phenethyl Alcohol (PEA) and related aromatic alcohols in complex matrices such as fermentation broths, fragrances, and biological fluids.

Executive Summary

In the analysis of aromatic alcohols—specifically Phenethyl Alcohol (PEA) , a critical metabolite in yeast fermentation and a primary component of rose oil—selecting an appropriate Internal Standard (IS) is paramount for accuracy. While deuterated analogs (e.g., PEA-d5) are the gold standard for Mass Spectrometry, they are cost-prohibitive for routine QC and invisible to Flame Ionization (FID) or UV detectors.

2-Fluorophenethyl alcohol (2-FPE) serves as an ideal structural analog IS. Its physicochemical properties mimic PEA sufficiently to correct for extraction efficiency and injection variability, yet its fluorination provides distinct chromatographic resolution and mass spectral tagging. This guide details the validation and protocols for using 2-FPE in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Profile & Rationale

The suitability of 2-FPE as an internal standard stems from its structural homology to PEA. The ortho-fluorine substitution modifies the boiling point and lipophilicity slightly, ensuring separation without altering the extraction behavior.

Table 1: Physicochemical Comparison
PropertyPhenethyl Alcohol (Target)2-Fluorophenethyl Alcohol (IS)Impact on Chromatography
CAS Number 60-12-850919-06-7Distinct entities.
Molecular Weight 122.16 g/mol 140.16 g/mol +18 Da shift (distinct in MS).
Boiling Point (760 mmHg) ~219 °C~213 °CGC: 2-FPE elutes slightly before PEA.
LogP (Lipophilicity) 1.361.41HPLC: 2-FPE elutes slightly after PEA on C18.
pKa ~15~14.8Similar ionization potential.
Solubility Soluble in alcohols, ethersSoluble in alcohols, ethersCo-extracts efficiently in LLE.

Mechanism of Action: The ortho-fluorine atom in 2-FPE can form a weak intramolecular hydrogen bond with the hydroxyl group. This "shielding" effect slightly lowers the boiling point compared to PEA, explaining the earlier elution in GC, while the fluorine increases hydrophobicity, causing later elution in Reverse-Phase HPLC.

Experimental Protocols

Protocol A: GC-FID/MS Analysis (Fermentation & Fragrance)

Objective: Quantify PEA in fermentation broth or essential oils. Matrix: Aqueous broth or Ethanol-based perfume.

1. Reagent Preparation
  • Stock Solution (Target): Dissolve 100 mg Phenethyl Alcohol in 10 mL Ethyl Acetate (10,000 ppm).

  • Internal Standard Stock (IS): Dissolve 100 mg 2-Fluorophenethyl Alcohol in 10 mL Ethyl Acetate (10,000 ppm).

  • Working IS Solution: Dilute IS Stock to 500 ppm in Ethyl Acetate.

2. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of sample (broth/wine) into a 5 mL centrifuge tube.

  • Spike: Add 100 µL of Working IS Solution (500 ppm).

    • Note: This corrects for extraction loss.

  • Extract: Add 1.0 mL Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Separate: Centrifuge at 3000 rpm for 5 minutes.

  • Inject: Transfer the upper organic layer to a GC vial.

3. GC Instrument Conditions
  • Column: DB-Wax or ZB-WAX (Polar PEG), 30m x 0.25mm x 0.25µm.

    • Rationale: Polar columns provide excellent peak shape for alcohols and separate them from non-polar matrix interferences.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 240 °C.

  • Oven Program:

    • Start: 60 °C (Hold 1 min)

    • Ramp: 10 °C/min to 230 °C

    • Hold: 5 min @ 230 °C

  • Detector: FID @ 250 °C (or MS: Scan 40-300 amu).

4. Expected Results (GC)
  • 2-FPE (IS): Elutes ~12.5 min.

  • PEA (Target): Elutes ~13.2 min.

  • Resolution (Rs): > 2.0 (Baseline separation).

Protocol B: HPLC-UV Analysis (Biological/Aqueous)

Objective: Quantify PEA in plasma or aqueous formulations. Matrix: Plasma, Urine, or Buffer.

1. Mobile Phase Preparation[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Sample Preparation (Protein Precipitation)
  • Aliquot: 200 µL Sample.

  • Spike: Add 20 µL 2-FPE Internal Standard (100 µg/mL in 50:50 MeOH:Water).

  • Precipitate: Add 600 µL cold Acetonitrile. Vortex 1 min.

  • Clarify: Centrifuge 10,000 x g for 5 min.

  • Dilute: Mix 100 µL supernatant with 300 µL Water (to match initial mobile phase).

3. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Wavelength: 210 nm (primary) and 254 nm (secondary).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-10 min: 10% -> 60% B

    • 10-12 min: 60% -> 90% B (Wash)

  • Temperature: 30 °C.

4. Expected Results (HPLC)
  • PEA (Target): Elutes ~5.8 min.

  • 2-FPE (IS): Elutes ~6.5 min.

  • Note: The fluorine atom increases retention on the C18 phase relative to the unsubstituted alcohol.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting and using 2-FPE.

G Start Start: PEA Quantitation Matrix Select Matrix Start->Matrix Volatile Volatile/Fragrance (GC-FID/MS) Matrix->Volatile High Volatility Aqueous Biological/Aqueous (HPLC-UV) Matrix->Aqueous Low Volatility Prep_GC LLE with Ethyl Acetate Spike 2-FPE (IS) Volatile->Prep_GC Prep_LC Protein Ppt / Dilution Spike 2-FPE (IS) Aqueous->Prep_LC Separation_GC GC Separation (Wax Column) Boiling Point Driven Prep_GC->Separation_GC Separation_LC HPLC Separation (C18) Hydrophobicity Driven Prep_LC->Separation_LC Result_GC Elution Order: 1. 2-FPE (IS) 2. PEA (Target) Separation_GC->Result_GC 2-FPE is more volatile Result_LC Elution Order: 1. PEA (Target) 2. 2-FPE (IS) Separation_LC->Result_LC 2-FPE is more lipophilic Calc Calculate Response Ratio (Area Target / Area IS) Result_GC->Calc Result_LC->Calc

Caption: Workflow for 2-FPE Internal Standard selection showing divergent elution orders based on chromatographic mode.

Validation & Quality Control

To ensure Scientific Integrity , the method must be self-validating.

Linearity & Response Factor

Construct a calibration curve (e.g., 10 - 1000 ppm PEA) keeping the 2-FPE concentration constant (e.g., 100 ppm).

  • Plot:

    
     vs 
    
    
    
  • Acceptance Criteria:

    
    .
    
  • Why? If the extraction efficiency drops for a specific sample, both PEA and 2-FPE will decrease proportionally, maintaining the ratio.

Recovery Verification

Spike a blank matrix (e.g., water or untreated broth) with known PEA and 2-FPE.

  • Calculation:

    
    
    
  • Target: 85% - 115%.

Troubleshooting Guide
IssueProbable CauseSolution
Co-elution Gradient too steep (HPLC) or Ramp too fast (GC).Flatten the gradient slope or slow the GC temperature ramp (e.g., 5°C/min).
Peak Tailing Silanol interactions (Common with alcohols).GC: Use a "Deactivated" inlet liner. HPLC: Ensure mobile phase pH < 4.0 to protonate silanols.
IS Signal Drift Evaporation of IS stock solvent.Store IS working solution in a crimped vial at 4°C; replace weekly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6054, Phenethyl Alcohol. Retrieved from [Link]

  • ChemSrc (2025). 2-(4-Fluorophenyl)ethanol Physicochemical Properties. (Data used for boiling point comparison). Retrieved from [Link]

  • Phenomenex (2020). GC Analysis of Solvents and Alcohols on ZB-WAXplus. (Reference for Wax column behavior). Retrieved from [Link]

  • Etschmann, M. M. W., et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology, 59, 1-8. (Context for fermentation analysis). Retrieved from [Link]

Sources

Application

scale-up synthesis of 2-Fluorophenethyl alcohol for pilot plant production

Pilot Plant Protocol for Batch Production (10 kg Scale) Abstract & Strategic Overview 2-Fluorophenethyl alcohol (CAS: 50919-06-7) is a critical pharmacophore used in the synthesis of benzodiazepines (e.g., Flurazepam) an...

Author: BenchChem Technical Support Team. Date: February 2026

Pilot Plant Protocol for Batch Production (10 kg Scale)

Abstract & Strategic Overview

2-Fluorophenethyl alcohol (CAS: 50919-06-7) is a critical pharmacophore used in the synthesis of benzodiazepines (e.g., Flurazepam) and various tyrosine kinase inhibitors. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH) or commercial Borane-THF solutions, these reagents pose significant safety and cost challenges at the pilot scale (10–100 kg).

This guide details a Process Safety-Optimized route utilizing the In-Situ Borane Generation method (Sodium Borohydride + Sulfuric Acid). This pathway offers a superior safety profile compared to LAH and a significant cost advantage over pre-formed Borane reagents, while maintaining high chemoselectivity to avoid defluorination.

Key Process Advantages:

  • Safety: Eliminates the use of pyrophoric LAH.

  • Cost: Uses commodity reagents (NaBH4, H2SO4).

  • Selectivity: Avoids "ortho-effect" steric hindrance issues common in catalytic hydrogenation of 2-substituted aromatics.

Chemical Reaction & Mechanism

The process involves the reduction of 2-Fluorophenylacetic acid to the alcohol via the generation of diborane (


) in situ.

Reaction Scheme:



(Note: The stoichiometry is simplified; actual borane species involve mono- and di-acyloxyborohydrides).

Critical Process Parameters (CPPs) & Safety Architecture

The generation of hydrogen gas and transient diborane requires a strictly controlled "Semi-Batch" approach.

ParameterSetpointCritical LimitConsequence of Deviation
Reactor Temperature 20–25°C> 40°CThermal runaway; Decomposition of borane species.
Acid Addition Rate 0.5 kg/min > 1.0 kg/min Excessive

evolution rate exceeding vent capacity.
Quench pH 1–2 (Initial)> 7 (Premature)Incomplete hydrolysis of borate complexes; emulsion formation.
Water Content (THF) < 0.05%> 0.1%Consumption of hydride; induction period risks.
Process Safety Logic (DOT Diagram)

SafetyLogic Figure 1: Automated Safety Logic for Acid Addition Phase Start Start H2SO4 Addition Scrubber Scrubber Active? (NaOH/NaOCl) Start->Scrubber TempCheck Reactor Temp > 30°C? H2Check H2 Flow > Max Vent? TempCheck->H2Check No Cooling Increase Jacket Cooling TempCheck->Cooling Yes StopAdd EMERGENCY STOP Addition Valve H2Check->StopAdd Yes Continue Continue Addition H2Check->Continue No Cooling->H2Check Scrubber->TempCheck Yes Scrubber->StopAdd No

Detailed Experimental Protocol (10 kg Batch)

Equipment Requirements:

  • 50 L Glass-Lined Reactor (GLR) with cryostat (-10°C to 100°C).

  • Overhead stirrer (Anchor type preferred).

  • Reflux condenser connected to a caustic scrubber (10% NaOH) to neutralize trace borane/acid vapors.

  • Calibrated dosing pump for Sulfuric Acid.

Step 1: Reactor Charging
  • Inert the reactor with

    
     (3 cycles).
    
  • Charge Tetrahydrofuran (THF) (25 L, anhydrous).

  • Charge 2-Fluorophenylacetic acid (10.0 kg, 64.88 mol).

  • Start agitation (120 RPM). Ensure full dissolution.

  • Charge Sodium Borohydride (3.18 kg, 84.3 mol, 1.3 eq) as a solid or slurry.

    • Note: The reaction between carboxylic acid and NaBH4 is mildly exothermic and generates 1 eq of

      
      . Add slowly to keep 
      
      
      
      .
Step 2: Activation (The Critical Step)
  • Cool the reactor mass to 0–5°C .

  • Charge Sulfuric Acid (98%) (3.5 kg, 35.7 mol) into the dosing vessel.

  • Begin Addition: Add H2SO4 dropwise over 2–3 hours .

    • Observation: Massive hydrogen evolution occurs. Maintain reactor pressure < 0.1 barg.

    • Control: Adjust rate to maintain

      
      .
      
  • Post-addition, allow the mixture to warm to 20–25°C and stir for 4 hours.

  • IPC (In-Process Control): Sample for HPLC. Specification: Starting Material < 1.0%.

Step 3: Quench and Workup
  • Cool reactor to 0–5°C .

  • Slowly add Methanol (2 L) to destroy excess hydride (Caution: Foaming).

  • Add Water (15 L) followed by 10% NaOH until pH > 10.

    • Mechanism:[1][2][3] This hydrolyzes the borate ester intermediates.

  • Distill off THF under reduced pressure (

    
    ).
    
  • Extract the aqueous residue with Dichloromethane (DCM) or MTBE (2 x 15 L).

  • Wash organic layer with Brine (10 L).

  • Dry over

    
     and concentrate.
    
Step 4: Purification (Vacuum Distillation)

Crude 2-Fluorophenethyl alcohol is a pale yellow oil.

  • Transfer to a distillation unit.

  • Perform fractional distillation under high vacuum (5–10 mmHg).

  • Collect Main Fraction:

    • Boiling Point: 108–112°C @ 10 mmHg (Approx. 215°C @ atm).

    • Rejection: Discard foreshots (solvent/water) and pot residue (dimers/boron salts).

Quality Control & Characterization
TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID> 98.5%
Moisture Karl Fischer< 0.1%
Impurity A GC-MS< 0.5% (2-Fluorophenylacetic acid)
Impurity B GC-MS< 0.1% (Defluorinated: Phenethyl alcohol)
Density Pycnometer1.121 g/mL @ 25°C
Impurity Profile & Management

The primary risk in this synthesis is incomplete reduction (Impurity A) and defluorination (Impurity B), though the latter is rare with Borohydride compared to catalytic hydrogenation.

ImpurityFlow Figure 2: Impurity Formation Pathways Raw Raw Material (2-F-Phenylacetic Acid) Reaction Reaction (NaBH4 + H2SO4) Raw->Reaction ImpA Impurity A: Unreacted Acid Reaction->ImpA Low Temp / Fast Addition ImpB Impurity B: Phenethyl Alcohol (Defluorination) Reaction->ImpB Trace Pd/Ni Contamination Product Target: 2-FPEA Reaction->Product Main Path

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9737, 2-Fluoroethanol (Analogous properties). Retrieved from [Link]

  • Abiko, A., Masamune, S. (1992). Use of Sodium Borohydride and Iodine for Reduction. Tetrahedron Letters, 33(38), 5517-5518. (Foundational methodology for NaBH4/I2 reduction).
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-Fluorophenethyl Alcohol Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of 2-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of 2-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during its synthesis and optimize your reaction yields.

Introduction

2-Fluorophenethyl alcohol is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making this alcohol a key intermediate in the synthesis of various pharmaceuticals and other functional materials. This guide will focus on the two most common and practical synthetic routes for its preparation: the reduction of 2-fluorophenylacetic acid and the Grignard reaction.

Route 1: Reduction of 2-Fluorophenylacetic Acid

This is a straightforward and widely used method for the synthesis of 2-Fluorophenethyl alcohol. The carboxylic acid group of 2-fluorophenylacetic acid is reduced to a primary alcohol.

Reaction Scheme

2-Fluorophenylacetic_Acid 2-Fluorophenylacetic Acid 2-Fluorophenethyl_Alcohol 2-Fluorophenethyl Alcohol 2-Fluorophenylacetic_Acid->2-Fluorophenethyl_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, BH3) Reducing_Agent->2-Fluorophenethyl_Alcohol

Figure 1. General scheme for the reduction of 2-fluorophenylacetic acid.

Troubleshooting and FAQs

Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Several factors can lead to an incomplete reaction. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Lithium aluminum hydride (LAH) is highly hygroscopic and reacts with moisture in the air, leading to a decrease in its activity. Always use freshly opened LAH or a standardized solution. Borane-THF complexes can also degrade over time.

  • Solvent Purity: The solvents used (e.g., THF, diethyl ether) must be anhydrous. The presence of water will quench the reducing agent. Ensure your solvents are properly dried before use.

  • Reaction Temperature: While the initial addition of the reducing agent is often done at low temperatures (0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Stoichiometry: For the reduction of a carboxylic acid with LAH, a molar excess of the reducing agent is required. A typical ratio is 1.5 to 2 equivalents of LAH per equivalent of carboxylic acid.

Q2: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?

A2: Besides the starting material and the desired product, you might observe the following:

  • Aldehyde Intermediate: Incomplete reduction can lead to the formation of 2-fluorophenylacetaldehyde. This can be addressed by increasing the reaction time or the amount of reducing agent.

  • Ester Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the starting carboxylic acid to form an ester, which will then be reduced to the alcohol. This is less common when using ethereal solvents.

Q3: The work-up of my LiAlH4 reaction is problematic, forming a gelatinous precipitate that is difficult to filter. How can I improve this?

A3: The formation of aluminum salts during the work-up is a common issue. The Fieser work-up is a reliable method to obtain a granular, easily filterable precipitate.[1]

Fieser Work-up Protocol for LiAlH4 Reactions [1][2]

For a reaction using 'x' grams of LiAlH4 in an ethereal solvent:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.

  • The resulting granular precipitate can be removed by filtration, and the filter cake should be washed with an organic solvent to recover all the product.

Detailed Experimental Protocol: Reduction with LiAlH4

Materials:

  • 2-Fluorophenylacetic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a stirred suspension of LiAlH4 (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-fluorophenylacetic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and more water as per the Fieser work-up protocol.[1][2]

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 2-Fluorophenethyl alcohol.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Grignard Reaction

The Grignard reaction offers a versatile approach to synthesizing 2-Fluorophenethyl alcohol. Two common strategies are:

  • Strategy A: Reaction of 2-fluorophenylmagnesium halide with ethylene oxide.

  • Strategy B: Reaction of methylmagnesium halide with 2-fluorobenzaldehyde.

Reaction Schemes

cluster_A Strategy A cluster_B Strategy B 2-Fluorophenylmagnesium_Halide 2-Fluorophenylmagnesium Halide 2-Fluorophenethyl_Alcohol_A 2-Fluorophenethyl Alcohol 2-Fluorophenylmagnesium_Halide->2-Fluorophenethyl_Alcohol_A 1. Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->2-Fluorophenethyl_Alcohol_A Workup_A 2. H3O+ work-up 2-Fluorophenethyl_Alcohol_A->Workup_A 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Intermediate_Alkoxide Intermediate Alkoxide 2-Fluorobenzaldehyde->Intermediate_Alkoxide Methylmagnesium_Halide Methylmagnesium Halide Methylmagnesium_Halide->Intermediate_Alkoxide 2-Fluorophenethyl_Alcohol_B 1-(2-Fluorophenyl)ethanol Intermediate_Alkoxide->2-Fluorophenethyl_Alcohol_B H3O+ work-up

Figure 2. Grignard reaction strategies for the synthesis of 2-Fluorophenethyl alcohol and a related isomer.

Note: Strategy B yields 1-(2-fluorophenyl)ethanol, an isomer of the target compound. To obtain 2-Fluorophenethyl alcohol via a Grignard reaction starting from a carbonyl compound, one would need to react 2-fluorobenzylmagnesium halide with formaldehyde.

Troubleshooting and FAQs

Q1: My Grignard reaction fails to initiate. What should I do?

A1: The initiation of a Grignard reaction is notoriously sensitive. Here are some key factors and remedies:

  • Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. You can activate the magnesium by:

    • Gently crushing the turnings with a glass rod.

    • Adding a small crystal of iodine, which will etch the surface of the magnesium.

    • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Starting Halide: Ensure your 2-fluorophenyl halide is pure and dry.

Q2: What are the common side products in the Grignard reaction with ethylene oxide?

A2: The reaction of a Grignard reagent with ethylene oxide can be complex.[3][4] Potential side products include:

  • Wurtz Coupling Product: The Grignard reagent can react with the starting halide to form a biphenyl derivative. This can be minimized by slow addition of the halide during the Grignard formation.

  • Halohydrin Formation: The magnesium halide present in the Grignard reagent can catalyze the opening of the ethylene oxide ring to form a halohydrin.[3]

  • Polymerization of Ethylene Oxide: This can occur if the reaction temperature is too high or if there are acidic impurities present.

Q3: How can I purify my 2-Fluorophenethyl alcohol from unreacted starting materials and byproducts?

A3: Purification is typically achieved through a combination of techniques:

  • Extraction: An acidic work-up will protonate the alkoxide intermediate and allow for the separation of the alcohol into an organic layer. Unreacted Grignard reagent will be quenched and partitioned into the aqueous layer.

  • Distillation: Fractional distillation under reduced pressure can be effective in separating the product from less volatile impurities.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is the method of choice. A gradient of hexane and ethyl acetate is typically used for elution.

Detailed Experimental Protocol: Grignard Reaction with Ethylene Oxide

Materials:

  • 2-Fluorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethylene oxide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.) under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-fluorobromobenzene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium.

  • Once the reaction initiates (as evidenced by cloudiness and gentle refluxing), add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of ethylene oxide in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureReduction of 2-Fluorophenylacetic AcidGrignard Reaction with Ethylene Oxide
Starting Materials 2-Fluorophenylacetic acid, Reducing agent2-Fluorophenyl halide, Magnesium, Ethylene oxide
Key Reagents LiAlH4 or BH3-THFGrignard reagent
Reaction Conditions Anhydrous, 0 °C to RT/refluxStrictly anhydrous, 0 °C to RT
Common Side Products Aldehyde intermediateWurtz coupling products, halohydrins
Work-up Fieser work-up for LAHAqueous quench (e.g., NH4Cl)
Typical Yields 70-90%60-80%
Table 2: Thin Layer Chromatography (TLC) Data
CompoundTypical Rf Value (3:1 Hexane:Ethyl Acetate)Visualization
2-Fluorophenylacetic Acid~0.1-0.2UV, KMnO4 stain
2-Fluorophenethyl Alcohol~0.4-0.5UV, p-anisaldehyde or KMnO4 stain
2-Fluorobenzaldehyde~0.6-0.7UV, p-anisaldehyde or KMnO4 stain

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent system, and other experimental conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sigma-Aldrich.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents.
  • Vedantu.
  • BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • University of Rochester. Workup for Aluminum Hydride Reductions.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Fieser Workup. (n.d.). In The Organic Companion. Retrieved from UCLA Department of Chemistry and Biochemistry.
  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • MIT OpenCourseWare.
  • Chemistry Hall.

Sources

Optimization

common side reactions in the preparation of 2-Fluorophenethyl alcohol

Welcome to the technical support center for the synthesis of 2-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic outcomes.

Introduction to Synthetic Strategies

The preparation of 2-Fluorophenethyl alcohol can be approached through several common synthetic routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product. This guide will focus on three primary synthetic pathways:

  • Reduction of 2-Fluorophenylacetic Acid and its Derivatives: A straightforward approach involving the reduction of a carboxylic acid or its ester.

  • Grignard Reaction with 2-Fluorobenzaldehyde: A classic carbon-carbon bond-forming reaction to build the desired carbon skeleton.

  • Catalytic Hydrogenation of 2-Fluoroacetophenone: A method that can be advantageous for large-scale production.

Below, we will explore the common side reactions for each of these methods in a question-and-answer format, providing troubleshooting advice and detailed protocols.

Route 1: Reduction of 2-Fluorophenylacetic Acid Derivatives

This method typically involves the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce either 2-fluorophenylacetic acid or its corresponding ester (e.g., ethyl 2-fluorophenylacetate).

Frequently Asked Questions & Troubleshooting

Q1: I am observing incomplete reduction of my starting material, ethyl 2-fluorophenylacetate, when using LiAlH₄. What are the likely causes and how can I resolve this?

A1: Incomplete reduction is a common issue and can often be attributed to several factors:

  • Insufficient LiAlH₄: Ensure you are using a sufficient molar excess of LiAlH₄. For esters, a 1.5 to 2-fold molar excess is typically recommended to ensure complete conversion.

  • Moisture Contamination: LiAlH₄ reacts violently with water.[1] Any moisture in your solvent, glassware, or starting material will consume the reagent, leading to lower yields and incomplete reactions. Always use anhydrous solvents and thoroughly dried glassware.

  • Reagent Quality: The quality of solid LiAlH₄ can degrade over time, especially with improper storage. It is advisable to use freshly opened or properly stored reagent.

  • Reaction Temperature: While the reaction is typically performed at 0 °C to room temperature, a gentle reflux in an anhydrous ether solvent like THF can sometimes be necessary to drive the reaction to completion.

Troubleshooting Workflow for Incomplete Reduction

start Incomplete Reduction Observed check_lah Verify Molar Excess of LiAlH4 start->check_lah check_lah->start Insufficient check_anhydrous Ensure Anhydrous Conditions check_lah->check_anhydrous Sufficient check_anhydrous->start Moisture Present check_reagent Assess LiAlH4 Quality check_anhydrous->check_reagent Confirmed check_reagent->start Degraded increase_temp Consider Increasing Reaction Temperature check_reagent->increase_temp Good Quality success Complete Reduction increase_temp->success

Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.

Q2: During the workup of my LiAlH₄ reduction, I am getting a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the workup procedure?

A2: The formation of gelatinous aluminum salts is a well-known challenge in LiAlH₄ reductions. A carefully controlled workup procedure is crucial for easy isolation of the product. The Fieser workup method is highly recommended.[1]

Protocol: Fieser Workup for LiAlH₄ Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add x mL of water.

  • Add x mL of 15% aqueous NaOH solution.

  • Add 3x mL of water.

  • Stir the mixture vigorously for 15-30 minutes. This should result in a granular, easily filterable white precipitate of aluminum salts.

  • Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic filtrates, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 2-Fluorophenethyl alcohol.

Q3: Are there any significant side products I should be aware of when reducing 2-fluorophenylacetyl chloride?

A3: Yes, when reducing an acyl chloride with a strong reducing agent like LiAlH₄, over-reduction is less of a concern than with esters. However, the primary side reaction to be aware of is the formation of impurities from the starting material itself. 2-Fluorophenylacetyl chloride is highly reactive and sensitive to moisture.[2] Exposure to atmospheric moisture can lead to its hydrolysis to 2-fluorophenylacetic acid. If this occurs, the subsequent reduction will yield a mixture of the desired alcohol and unreacted carboxylic acid, complicating purification.

Preventative Measure: Ensure that the 2-fluorophenylacetyl chloride is of high purity and the reaction is conducted under strictly anhydrous conditions.

Route 2: Grignard Reaction with 2-Fluorobenzaldehyde

This approach involves the reaction of a methylmagnesium halide (e.g., CH₃MgBr) with 2-fluorobenzaldehyde, followed by an acidic workup to yield 1-(2-fluorophenyl)ethanol, which would then require an additional step (e.g., reduction of an intermediate tosylate or halide) to obtain 2-Fluorophenethyl alcohol. A more direct Grignard approach to a related compound, phenethyl alcohol, involves the reaction of phenylmagnesium bromide with ethylene oxide.[3][4] However, for the synthesis of 2-Fluorophenethyl alcohol, the reaction of 2-fluorophenylmagnesium bromide with ethylene oxide is a viable, though potentially challenging, route.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting to synthesize 2-Fluorophenethyl alcohol via the reaction of 2-fluorophenylmagnesium bromide with ethylene oxide, but I am getting a significant amount of biphenyl byproduct. Why is this happening and how can I minimize it?

A1: The formation of a biphenyl derivative (in this case, 2,2'-difluorobiphenyl) is a classic side reaction in Grignard syntheses.[5][6] This occurs through a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted aryl halide (2-fluorobromobenzene or 2-fluorochlorobenzene).

Causality of Biphenyl Formation: This side reaction is favored by:

  • High local concentrations of the aryl halide: Adding the aryl halide too quickly during the Grignard reagent formation.

  • Elevated temperatures: Higher temperatures can increase the rate of the coupling reaction.[5]

Strategies to Minimize Biphenyl Formation:

StrategyRationale
Slow Addition of Aryl Halide Maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the already formed Grignard reagent.
Maintain Moderate Temperature Use an ice bath to control the initial exothermic reaction during Grignard formation.
Use of an Initiator A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard reaction, ensuring a smooth and controlled start.[7]
Efficient Stirring Ensures rapid dispersion of the added aryl halide.

Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent issue, primarily due to:

  • Magnesium Oxide Layer: Magnesium turnings can have a passivating oxide layer on their surface.

  • Trace Moisture: As with LiAlH₄ reactions, anhydrous conditions are paramount.

Solutions for Initiation Problems:

  • Activate the Magnesium:

    • Use fresh, shiny magnesium turnings.

    • Add a small crystal of iodine. The disappearance of the brown iodine color is an indicator of reaction initiation.

    • Add a few drops of 1,2-dibromoethane.

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous grade ether or THF.

Grignard Reaction Workflow

cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ethylene Oxide prep_start Start activate_mg Activate Mg Turnings prep_start->activate_mg add_halide Slowly Add 2-Fluoroaryl Halide activate_mg->add_halide formation Formation of 2-Fluorophenylmagnesium Halide add_halide->formation add_eo Add Ethylene Oxide formation->add_eo workup Aqueous Acidic Workup add_eo->workup product 2-Fluorophenethyl Alcohol workup->product

Caption: General workflow for Grignard synthesis of 2-Fluorophenethyl alcohol.

Route 3: Catalytic Hydrogenation of 2-Fluoroacetophenone

This method involves the reduction of the ketone functionality of 2-fluoroacetophenone to a secondary alcohol, 1-(2-fluorophenyl)ethanol, followed by a subsequent dehydroxylation step, or more directly, the hydrogenolysis of the corresponding benzyl ether. A direct hydrogenation of the ketone to the phenethyl alcohol is challenging and may lead to side reactions. A more common approach is the hydrogenation of an intermediate like 2-fluorostyrene oxide.

Frequently Asked Questions & Troubleshooting

Q1: I am considering the catalytic hydrogenation of 2-fluoroacetophenone. What are the potential side reactions?

A1: The catalytic hydrogenation of a substituted acetophenone can lead to several side products, depending on the catalyst and reaction conditions:

  • Incomplete Reduction: The reaction may stop at the intermediate, 1-(2-fluorophenyl)ethanol.

  • Hydrogenolysis of the C-F bond: While the C-F bond is generally strong, aggressive hydrogenation conditions (high pressure, high temperature, and certain catalysts like Palladium) can potentially lead to defluorination, yielding phenethyl alcohol as an impurity.

  • Ring Hydrogenation: Under very harsh conditions, the aromatic ring itself can be reduced.

  • Condensation Products: Acetone, a simple ketone, is known to form condensation products like mesityl oxide and diacetone alcohol during hydrogenation.[8] Similar self-condensation reactions of 2-fluoroacetophenone are possible, especially under basic or acidic conditions.

Q2: What are the key parameters to control in a catalytic hydrogenation to ensure selectivity?

A2: To achieve selective hydrogenation, careful control of the following parameters is essential:

  • Catalyst Choice: The choice of catalyst is critical. For the reduction of a ketone to an alcohol, catalysts like Ruthenium on carbon (Ru/C) or Nickel (Ni) are often used.[8]

  • Temperature and Pressure: Milder conditions (lower temperature and pressure) will generally favor the reduction of the ketone over defluorination or ring hydrogenation.[8]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols are commonly used as solvents in hydrogenation reactions.

  • Additives: The presence of bases or acids can act as promoters or inhibitors and can influence the product distribution.

Table of Key Hydrogenation Parameters and Their Effects

ParameterEffect on ReactionRecommendation for Selectivity
Catalyst Determines activity and selectivity.Start with Ru/C or a supported Ni catalyst.
Temperature Higher temperatures increase reaction rate but can decrease selectivity.Begin with moderate temperatures (e.g., 50-100 °C).
Hydrogen Pressure Higher pressure increases reaction rate.Use moderate pressures (e.g., 10-50 bar).
Solvent Can affect catalyst activity and substrate solubility.Ethanol or isopropanol are common choices.

Q3: How can I monitor the progress of the hydrogenation reaction and identify potential side products?

A3: The progress of the reaction can be monitored by:

  • Hydrogen Uptake: Monitoring the decrease in hydrogen pressure in a batch reactor.

  • Chromatographic Analysis: Taking aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of the starting material, the formation of the desired product, and the appearance of any side products. A mass spectrometry (MS) detector coupled with GC or LC can aid in the identification of unknown impurities.

References

  • PubChem. (n.d.). 2-(3-Fluorophenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US6166269A - Process for the preparation of 2-phenyl ethanol.
  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 30, 2026, from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US4968849A - Process for the preparation of 2-ethylhexanol by liquid-phase catalytic hydrogenation of 2-ethylhexenal, and catalyst.
  • Royal Society of Chemistry. (n.d.). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US2483323A - Method of preparing phenyl ethyl alcohol.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 30, 2026, from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Reddit. (2023, January 31). LiAlH4. r/chemistry. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US6979753B2 - Process for preparation of 2-phenyl ethanol.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP0493617A1 - Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-) -.
  • University of Michigan. (n.d.). Grignard Reaction.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiopheneacetyl chloride. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • MDPI. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Emulsion Management in 2-Fluorophenethyl Alcohol Extraction

Topic: Troubleshooting Phase Separation & Emulsions Target Molecule: 2-Fluorophenethyl alcohol (CAS: 50919-06-7 / 7589-27-7) Audience: Senior Chemists, Process Engineers, Drug Development Scientists[1] Core Directive & E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation & Emulsions Target Molecule: 2-Fluorophenethyl alcohol (CAS: 50919-06-7 / 7589-27-7) Audience: Senior Chemists, Process Engineers, Drug Development Scientists[1]

Core Directive & Executive Summary

Extracting 2-Fluorophenethyl alcohol (2-FPEA) presents a unique "perfect storm" for emulsions.[1] Unlike simple lipophilic extractions, 2-FPEA possesses an amphiphilic character (polar hydroxyl tail + lipophilic fluorinated ring) and, critically, a specific gravity (1.10–1.12 g/mL ) that is dangerously close to that of water and dilute brine.[1]

This guide moves beyond generic advice. We analyze the physicochemical causality of emulsions in this specific synthesis—often driven by Grignard magnesium salts or Aluminum hydrides—and provide self-validating protocols to resolve them.

Troubleshooting Guide (Q&A Format)

Category A: The "Invisible" Interface (Density Matching)

Q1: I’ve completed the reaction, but after adding the extraction solvent, I cannot distinguish the aqueous layer from the organic layer. The interface is wide and hazy.[1] What is happening?

Diagnosis: You are likely experiencing Isopycnic Emulsification .[1] The density of 2-FPEA is approximately 1.11 g/mL at 25°C.[1]

  • If you extract with a "light" solvent like Ethyl Acetate (

    
    ) or Toluene (
    
    
    
    ) and your product concentration is high, the combined organic phase density approaches 1.00–1.05 g/mL .[1]
  • If your aqueous wash is water (

    
    ) or dilute brine, the density difference (
    
    
    
    ) drops below the critical threshold for rapid separation (typically
    
    
    g/mL is required).[1]

Corrective Action:

  • Modify the Aqueous Phase (Increase

    
    ):  Add solid Sodium Chloride (NaCl) or a saturated brine solution to the aqueous layer.[1] This pushes the aqueous density to 
    
    
    
    g/mL, forcing the organic layer to float.
  • Modify the Organic Phase (Decrease

    
    ):  Dilute the organic layer significantly with more solvent (e.g., add 50% more EtOAc).[1] This lowers the aggregate density away from 1.0.[1]
    
  • Switch Solvents: For this specific alcohol, Dichloromethane (DCM) (

    
    ) is often superior because the product + solvent mixture will always be significantly heavier than the aqueous phase, preventing phase inversion confusion.[1]
    
Category B: The "Gelatinous" Rag Layer (Inorganic Salts)

Q2: I synthesized 2-FPEA via a Grignard reaction (2-fluorobenzylmagnesium chloride + formaldehyde). Upon quenching, a thick, white, sticky semi-solid formed at the interface, trapping my product.

Diagnosis: This is a Magnesium Hydroxide Gel (


) .[1]
In standard aqueous quenching, magnesium salts precipitate as a gelatinous lattice that stabilizes water-in-oil emulsions.[1] This is exacerbated by the fluorine atom on the ring, which increases the surface activity of the alcohol, acting as a co-surfactant.

Corrective Action (The "Self-Validating" Acid Wash):

  • The Fix: Do not filter. Instead, adjust the pH of the aqueous layer to pH < 2 using 1M HCl or 10%

    
    .
    
  • Mechanism: This converts insoluble

    
     into highly soluble 
    
    
    
    or
    
    
    .[1]
  • Validation: The white solid will visibly dissolve, and the interface will sharpen immediately.

  • Caution: Ensure the reaction is fully quenched before adding strong acid to avoid exotherms.[1]

Category C: Aluminum Sludge (Hydride Reductions)[1]

Q3: I reduced 2-fluorophenylacetic acid using Lithium Aluminum Hydride (


). The workup resulted in a grey/white slime that clogs filters and won't separate. 

Diagnosis: You have generated Aluminum Hydroxide (


)  coordination complexes.[1] These form strong emulsions that entrap significant amounts of product (up to 20% yield loss).[1]

Corrective Action (The Rochelle Salt Method): Do not use simple acid washes (which can form slimy aluminum gels).[1] Use a chelating agent.[1]

  • Protocol: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Mechanism: Tartrate binds

    
     ions in a water-soluble complex, breaking the gel network.[1]
    
  • Timeframe: This is not instant. It requires vigorous stirring for 30–60 minutes. The layers will eventually separate cleanly with no solids.[1]

Technical Data & Solvent Selection

Table 1: Density Mismatch Risk Assessment

Critical data for preventing phase inversion.

Phase / ComponentDensity (g/mL, 25°C)Risk Level with 2-FPEARecommendation
2-Fluorophenethyl alcohol 1.10 – 1.12 N/A Target Molecule
Water1.00HighAvoid pure water washes.[1]
Saturated Brine1.20LowRecommended aqueous phase.[1]
Diethyl Ether0.71LowGood separation (Organic floats).[1]
Ethyl Acetate0.90High Risk of

at high conc.[1]
Toluene0.87ModerateBetter than EtOAc, but monitor conc.[1]
Dichloromethane (DCM)1.33LowBest Choice (Organic sinks).[1]

Standardized Workup Protocols

Protocol A: The "Rochelle Salt" System (For Reductions)

Use this when reducing 2-fluorophenylacetic acid.

  • Quench: Dilute reaction mixture with diethyl ether (or THF). Cool to 0°C.[1]

  • Fieser Addition: Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of
    
    
    used.[1]
  • The Chelation Step: If the Fieser precipitate is sticky, add saturated aqueous Potassium Sodium Tartrate (approx. 10 mL per gram of hydride).[1]

  • Agitation: Stir vigorously at room temperature for 1 hour .

    • Validation checkpoint: The grey emulsion should turn into two clear liquid layers (organic top, aqueous bottom).[1]

  • Separation: Transfer to a separatory funnel. The aqueous layer should be clear/translucent, not milky.[1]

Protocol B: The "Acid-Brine" System (For Grignard Reactions)

Use this for 2-fluorobenzylmagnesium chloride routes.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (excess acid relative to Mg).

  • Dissolution: Stir until all solid magnesium residues dissolve. The solution should be acidic (pH 1-2).[1]

  • Extraction: Transfer to separatory funnel.

  • Density Check: If layers are indistinct, add solid NaCl until saturation.[1]

    • Validation checkpoint: The aqueous layer density increases to ~1.2 g/mL, forcing the organic layer (containing 2-FPEA) to separate sharply on top (if using Ether/EtOAc) or bottom (if using DCM).[1]

Visual Workflows (Graphviz)

Figure 1: Decision Tree for Breaking 2-FPEA Emulsions

EmulsionStrategy Start Emulsion Detected During 2-FPEA Extraction Identify Identify Synthesis Route Start->Identify Grignard Grignard / Organometallic (Mg, Zn salts) Identify->Grignard Hydride Hydride Reduction (LiAlH4, NaBH4) Identify->Hydride Neutral Neutral Extraction (No metals) Identify->Neutral MgAction Add 1M HCl (Dissolve Salts) Grignard->MgAction AlAction Add Sat. Rochelle Salt Stir 1 hr Hydride->AlAction DensityCheck Check Phase Density Neutral->DensityCheck MgAction->DensityCheck AlAction->DensityCheck IsoPycnic Isopycnic Condition? (Densities Matched) DensityCheck->IsoPycnic FixDensity Add Solid NaCl (Aqueous) OR Dilute Organic Phase IsoPycnic->FixDensity Yes (Hazy Interface) Final Clear Phase Separation IsoPycnic->Final No (Clear Interface) FixDensity->Final

Caption: Logical workflow for diagnosing and resolving emulsions based on reaction chemistry and physical density properties.

Figure 2: The Density Trap (Why Layers Flip)

DensityTrap Sub1 Pure Water (d = 1.00) Mix Extraction Mix (High Conc.) Sub1->Mix vs Sub2 2-FPEA (d = 1.11) Sub2->Mix Sub3 Ethyl Acetate (d = 0.90) Sub3->Mix Result Density ~ 1.00 NO SEPARATION Mix->Result Isopycnic Zone Solution Add Brine (d=1.20) OR Use DCM (d=1.33) Result->Solution Corrective Action

Caption: Visualization of the "Density Trap" where the product's specific gravity neutralizes the solvent's buoyancy.

References

  • PubChem. (2025).[1][2] 2-Phenylethanol Compound Summary (Analogous Density Data). National Library of Medicine. [Link][1]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents (Workup Mechanisms).[1][3][4][5][6][Link]

  • University of Missouri-Kansas City. (n.d.). Experiment 1: Grignard Reaction (Acid Workup Protocols).[1][5][Link] (General institutional reference for academic protocols).[1]

Sources

Optimization

Technical Support Center: Quantitative Analysis of 2-Fluorophenethyl Alcohol (2-FPEA)

Status: Operational Subject: Troubleshooting & Method Optimization for 2-FPEA Impurity Profiling Audience: Analytical Chemists, QC Specialists, Process Development Scientists Introduction: The Analytical Challenge 2-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Method Optimization for 2-FPEA Impurity Profiling Audience: Analytical Chemists, QC Specialists, Process Development Scientists

Introduction: The Analytical Challenge

2-Fluorophenethyl alcohol (2-FPEA) is a critical intermediate in the synthesis of antithrombotic agents (e.g., Prasugrel) and various kinase inhibitors. The quality control of 2-FPEA is governed by the strict separation of its positional isomers (3-fluoro and 4-fluoro analogs) and the quantification of process-related impurities such as 2-fluorostyrene and 2-fluorophenylacetic acid.

This guide addresses the specific chromatographic challenges inherent to 2-FPEA: hydroxyl-induced peak tailing and isomeric co-elution .

Module 1: Method Selection & Isomer Resolution

Q1: I am observing co-elution between 2-FPEA and its 4-fluoro isomer on my standard DB-5 column. How do I achieve baseline resolution?

A: This is the most common failure mode in 2-FPEA analysis. Standard non-polar columns (5%-phenyl-methylpolysiloxane, e.g., DB-5, HP-5) separate primarily by boiling point. Since 2-FPEA and 4-FPEA have nearly identical boiling points (~220°C), they require a stationary phase that interacts with the dipole moment of the fluorine position or the hydroxyl group.

Recommended Solution: Switch to a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX, HP-INNOWax).

  • Mechanism: The PEG phase interacts strongly with the hydroxyl group and the electron-deficient aromatic ring. The ortho effect in 2-FPEA creates a steric shielding and a distinct dipole compared to the para isomer (4-FPEA), resulting in significant retention time differences on polar phases.

Data Comparison: Retention Behavior

Column PhasePolarity2-FPEA Retention4-FPEA RetentionResolution (

)
5% Phenyl (DB-5) Non-Polar12.45 min12.48 min< 0.8 (Co-elution)
6% Cyanopropyl (DB-624) Mid-Polar14.10 min14.55 min~ 1.2 (Partial)
PEG (DB-WAX) High-Polar16.20 min 17.80 min > 2.5 (Baseline)
Visual Workflow: Column Selection Strategy

ColumnSelection Start Start: 2-FPEA Impurity Profiling Isomers Are Positional Isomers (3-F, 4-F) Present? Start->Isomers NonPolar Use Non-Polar Column (DB-5 / HP-5) Fastest Run Time Isomers->NonPolar No Polar Use Polar Column (DB-WAX / HP-INNOWax) Required for Isomer Separation Isomers->Polar Yes (Critical) DerivCheck Is Peak Tailing > 1.5? NonPolar->DerivCheck Polar->DerivCheck Derivatize Perform TMS Derivatization (BSTFA + TMCS) DerivCheck->Derivatize Yes Final Validate Method (ICH Q2) DerivCheck->Final No Derivatize->Final

Figure 1: Decision matrix for column selection and method optimization based on impurity profile.

Module 2: Peak Shape & Quantification Issues

Q2: My 2-FPEA peak shows significant tailing (Tailing Factor > 2.0). How does this affect my impurity quantification?

A: Peak tailing in 2-FPEA analysis is caused by hydrogen bonding between the alcohol's hydroxyl group (-OH) and active silanol sites in the GC liner or the column stationary phase.

Impact on Integrity:

  • Integration Errors: Tailing masks trace impurities eluting immediately after the main peak (e.g., 2-fluorophenylacetic acid esters).

  • Sensitivity Loss: Broader peaks reduce signal-to-noise ratio (SNR), compromising the Limit of Quantitation (LOQ).

Troubleshooting Protocol:

  • Liner Deactivation: Switch to a liner with ultra-inert deactivation wool. Standard glass wool exposes silanols that grab the -OH group.

  • Derivatization (Gold Standard): If inert consumables fail, you must block the hydroxyl group via Silylation. This converts the polar alcohol into a non-polar Trimethylsilyl (TMS) ether.

Protocol: TMS Derivatization of 2-FPEA
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Rationale: BSTFA reacts rapidly with primary alcohols; TMCS acts as a catalyst.

Step-by-Step Methodology:

  • Sample Prep: Weigh 10 mg of sample into a GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Pyridine (scavenges acid byproducts).

  • Reaction: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC (Split 1:50).

Note: The derivatized product (2-fluorophenethoxy-trimethylsilane) will elute earlier and with perfect symmetry compared to the free alcohol.

Module 3: Impurity Identification & Origins

Q3: I see an unknown peak eluting before 2-FPEA. What are the likely candidates?

A: In the synthesis of 2-FPEA, "early eluters" are typically related to dehydration or solvent entrapment. "Late eluters" are usually oxidation products.

Common Impurity Profile Table:

Impurity NameStructure / OriginRelative Retention (RRT)*Detection Method
2-Fluorostyrene Dehydration of 2-FPEA (Process artifact)~0.65GC-MS (m/z 122)
Toluene / THF Residual Solvents< 0.40GC-FID (Headspace)
2-FPEA (Main) Target Analyte1.00GC-FID/MS
2-Fluorophenylacetic acid Oxidation product / Unreacted Precursor~1.4 (Broad/Tailing)HPLC-UV or Deriv. GC
Bis(2-fluorophenethyl) ether Acid-catalyzed dimerization~2.1GC-MS (High Temp)

*RRT values are approximate for a WAX column.

Visual Pathway: Impurity Formation

ImpurityPathways Precursor 2-Fluorophenylacetic Acid (Precursor) Target 2-Fluorophenethyl Alcohol (2-FPEA) Precursor->Target Reduction (LiAlH4/BH3) Isomer 4-FPEA / 3-FPEA (Starting Material Contam.) Precursor->Isomer Impure Feedstock Styrene 2-Fluorostyrene (Dehydration Impurity) Target->Styrene Heat/Acid (- H2O) Ether Bis-ether Dimer (Acid Catalyzed) Target->Ether Acid Excess

Figure 2: Chemical pathways leading to common impurities detected during 2-FPEA analysis.

Module 4: Validation Parameters (ICH Q2)

Q4: What are the acceptance criteria for the Limit of Quantitation (LOQ) for these impurities?

A: According to ICH Q3A (R2) guidelines, impurities in new drug substances must be reported if they exceed the reporting threshold (typically 0.05%).

To ensure reliability at this threshold, your method LOQ must be established below the reporting limit.

Required Validation Metrics:

  • Sensitivity (LOQ): Signal-to-Noise ratio

    
     at 0.05% concentration relative to the main peak.
    
  • Linearity:

    
     across the range of 0.05% to 120% of the target specification.
    
  • Recovery (Accuracy): Spike samples at 0.05%, 0.1%, and 0.5%. Acceptance range: 80–120% recovery.

Technical Tip: If using GC-FID and struggling to hit 0.05% LOQ for chlorinated/fluorinated impurities, switch to GC-MS in SIM (Selected Ion Monitoring) mode. Target the molecular ion (


) and the tropylium ion equivalent for fluorinated species.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • PubChem. 2-Fluorophenethyl alcohol (Compound Summary). National Library of Medicine. [Link]

  • McNair, H. M., & Miller, J. M.Basic Gas Chromatography. Wiley, 2009. (Standard reference for Stationary Phase selection and WAX column properties).

Reference Data & Comparative Studies

Validation

comparing the biological activity of 2-Fluorophenethyl alcohol and 4-Fluorophenethyl alcohol

Executive Summary This guide provides a technical comparison between 2-Fluorophenethyl alcohol (2-FPEA) and 4-Fluorophenethyl alcohol (4-FPEA) . While these two isomers share an identical molecular formula ( ), their bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Fluorophenethyl alcohol (2-FPEA) and 4-Fluorophenethyl alcohol (4-FPEA) . While these two isomers share an identical molecular formula (


), their biological behaviors diverge significantly due to the Ortho-Effect (Sterics)  versus the Para-Blockade (Metabolic Stability) .
  • 2-FPEA is defined by steric hindrance at the ortho position, which significantly alters its binding kinetics in enzymatic active sites (e.g., Lipases, Dehydrogenases).

  • 4-FPEA functions as a "metabolic hardener," where the fluorine atom blocks the primary site of metabolic oxidation (para-hydroxylation), extending its half-life and altering its toxicological profile compared to the non-fluorinated parent compound.

Physicochemical & Structural Basis[1]

The biological divergence begins with the electronic and steric influence of the fluorine atom's position on the benzene ring.

Feature2-Fluorophenethyl Alcohol (2-FPEA)4-Fluorophenethyl Alcohol (4-FPEA)
CAS Number 50919-06-77589-27-7
Structure Ortho-substitutedPara-substituted
Steric Profile High (proximal to ethyl alcohol chain)Low (distal to ethyl alcohol chain)
Electronic Effect Inductive withdrawal (

) + Ortho-shielding
Inductive withdrawal (

) + Resonance donation (

)
Predicted LogP ~1.65 (Variable solvation)~1.72 (Higher surface area exposure)
pKa (Alcohol) ~14.8 (Predicted)~14.8 (Predicted)
Key Role Steric probe, chiral auxiliary precursorMetabolic blocker, bioisostere of PEA

Key Insight: The 2-position fluorine creates a "steric clash" zone near the alkyl tail. This reduces the rotational freedom of the ethyl alcohol chain, impacting how the molecule fits into rigid protein binding pockets.

Metabolic Stability: The "Para-Blocker" Effect

The most critical biological distinction lies in how metabolic enzymes, particularly Cytochrome P450 (CYP450), process these isomers.

Mechanism of Action

In non-fluorinated Phenethyl Alcohol (PEA), the primary route of Phase I metabolism involves hydroxylation at the para-position (the most electron-rich and accessible site) or oxidation of the alcohol to phenylacetic acid.

  • 4-FPEA (High Stability): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 4-position effectively "caps" the ring, preventing para-hydroxylation. This forces the metabolic machinery to rely solely on side-chain oxidation (to the acid), often slowing overall clearance.

  • 2-FPEA (Low Stability): The para-position remains open (C-H bond intact). Consequently, 2-FPEA is susceptible to rapid ring hydroxylation, leading to faster clearance and the formation of phenolic metabolites.

Pathway Visualization

The following diagram illustrates the metabolic divergence.

MetabolicPathways Substrate_4F 4-FPEA (Para-Blocked) CYP450 CYP450 Enzyme Substrate_4F->CYP450 Slows binding Metabolite_OH Ring Hydroxylation (Phenolic Metabolite) Substrate_4F->Metabolite_OH BLOCKED (C-F Bond) Substrate_2F 2-FPEA (Para-Open) Substrate_2F->CYP450 Binds readily Metabolite_Acid Side-Chain Oxidation (Fluorophenylacetic Acid) CYP450->Metabolite_Acid Major Route for 4-FPEA (Ring intact) CYP450->Metabolite_OH Major Route for 2-FPEA (Para-attack)

Figure 1: Metabolic divergence. 4-FPEA resists ring hydroxylation due to the strength of the C-F bond, whereas 2-FPEA remains vulnerable to para-oxidation.

Biocatalytic Kinetics: Substrate Specificity

In drug development, these alcohols are often used as substrates for lipases (e.g., Candida antarctica Lipase B, CALB) to synthesize chiral esters or as probes for Alcohol Dehydrogenase (ADH) specificity.

The Ortho-Effect on Kinetics

Enzymes possess specific "pockets" for substrate binding.

  • 4-FPEA: The fluorine is distal to the reaction center (the -OH group). It behaves similarly to unsubstituted PEA, often showing high

    
     (reaction velocity) because the small fluorine atom does not interfere with the catalytic serine/histidine triad.
    
  • 2-FPEA: The fluorine is proximal to the -OH group. This creates steric hindrance, often preventing the molecule from assuming the correct conformation in the active site.

    • Result: 2-FPEA typically exhibits a lower

      
        (turnover number) and higher 
      
      
      
      (lower affinity) compared to 4-FPEA in acylation reactions.
Kinetic Comparison Table (Lipase CALB)
Parameter2-FPEA4-FPEAMechanistic Reason
Acylation Rate SlowFastSteric hindrance at the enzyme active site entrance.
Enantioselectivity (E) N/A (Achiral)N/A (Achiral)Note: While achiral, if used in desymmetrization of prochiral diesters, 2-F induces higher selectivity due to rigidity.
Substrate Tolerance LowHigh4-F mimics the natural substrate shape; 2-F distorts it.

Antimicrobial & Toxicological Profile[2]

Phenethyl alcohols are widely used as preservatives (bacteriostatic agents). Fluorination alters this activity profile by changing lipophilicity (membrane penetration).

Antimicrobial Potency[2]
  • Mechanism: Disruption of the bacterial cell membrane lipid bilayer, leading to leakage of intracellular potassium ions.

  • Comparison:

    • 4-FPEA: Higher lipophilicity and linear shape allow deeper insertion into the lipid bilayer. Generally exhibits lower MIC (Minimum Inhibitory Concentration) values (more potent) against Gram-negative bacteria compared to 2-FPEA.

    • 2-FPEA: The ortho substituent increases the molecular "width," making intercalation into the tightly packed membrane less energetically favorable.

Toxicology (Safety)

Both compounds are classified as Irritants (Skin/Eye) .[1][2][3] However, 4-FPEA is often scrutinized more closely in pharmaceutical impurities because its metabolic stability means it persists longer in the systemic circulation if absorbed.

Experimental Protocols

Protocol A: Comparative Lipase Acylation Kinetics

Objective: To quantify the steric impact of fluorine position on enzymatic conversion rates.

Materials:

  • Substrates: 2-FPEA and 4-FPEA (50 mM).

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (100 mM).

  • Solvent: Anhydrous Toluene or Hexane.

  • Analysis: GC-FID or HPLC.

Workflow:

  • Preparation: Dissolve 50 mM of substrate and 100 mM Vinyl Acetate in 5 mL of solvent containing an internal standard (e.g., dodecane).

  • Initiation: Add 10 mg of immobilized enzyme. Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Filter enzyme or dilute immediately in mobile phase to stop reaction.

  • Calculation: Plot % Conversion vs. Time.

    • Expectation: 4-FPEA should reach >90% conversion significantly faster than 2-FPEA.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: To determine the bacteriostatic potency against E. coli (Gram-negative model).

Materials:

  • Bacterial Strain: E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Optical Density (OD600) or Resazurin dye.

Workflow:

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dilution: Prepare a 2-fold serial dilution of 2-FPEA and 4-FPEA in MHB in a 96-well plate. Range: 0.5 mg/mL to 10 mg/mL. (Note: Pre-dissolve alcohols in minimal DMSO if solubility is an issue, ensuring final DMSO < 1%).

  • Incubation: Add bacterial inoculum. Incubate at 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

    • Validation: Include unsubstituted Phenethyl Alcohol as a positive control (Typical MIC ~4-6 mg/mL).

References

  • Haufe, G. (2008). The Fluorine Effect in the Preparation of Enantiopure Fluorinated Compounds. Journal of Fluorine Chemistry. Link

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. Link

  • PubChem. (2025).[1][4] Compound Summary: 4-Fluorophenethyl alcohol.[5][6][7][8][9][10] National Library of Medicine. Link

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Acidic and Neutral Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. Link

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Antimicrobial Efficacy of 2-Fluorophenethyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals Editor's Note: The body of published research on the direct biological efficacy of 2-Fluorophenethyl alcohol is currently limited. This guide, ther...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The body of published research on the direct biological efficacy of 2-Fluorophenethyl alcohol is currently limited. This guide, therefore, serves as a prospective framework, providing the scientific rationale and detailed experimental methodologies required to rigorously assess its potential as an antimicrobial agent and compare it to established drugs. The protocols and comparative data tables herein are presented as a robust template for researchers undertaking this evaluation.

Introduction: The Scientific Rationale for Investigating 2-Fluorophenethyl Alcohol

Phenethyl alcohol (PEA), a naturally occurring aromatic alcohol, is well-documented for its antimicrobial, antiseptic, and disinfectant properties.[1][2] It is found in various essential oils and is used as a preservative in pharmaceuticals and cosmetics.[2][3] The primary mechanism of PEA's antibacterial action involves the disruption of the bacterial cell membrane's permeability barrier.[1][4] This leads to an increased leakage of cellular potassium and compromises the cell's structural integrity, ultimately inhibiting growth and, at higher concentrations, causing cell death.[4][5][6]

The introduction of a fluorine atom onto a bioactive molecule is a common strategy in medicinal chemistry to enhance efficacy. Fluorination can alter key properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved biological activity.[7] Given the membrane-disrupting mechanism of the parent compound, it is hypothesized that the fluorine substitution in 2-Fluorophenethyl alcohol (2-F-PEA) could modulate its interaction with the lipid bilayer of bacterial membranes, potentially leading to enhanced antimicrobial potency. This guide outlines a comprehensive strategy to test this hypothesis.

Proposed Mechanism of Action and Comparative Framework

The central hypothesis is that 2-F-PEA, like its parent compound, targets the bacterial cytoplasmic membrane. The addition of the electronegative fluorine atom may enhance its ability to partition into and disrupt the lipid bilayer.

Core Hypothesized Mechanism:

  • Membrane Intercalation: The lipophilic phenethyl group facilitates the insertion of the molecule into the bacterial cell membrane.

  • Permeability Disruption: The presence of the molecule within the lipid bilayer disrupts the ordered structure, increasing membrane fluidity and permeability.[3]

  • Ion Leakage & Gradient Collapse: This disruption leads to the uncontrolled efflux of essential ions like K+, collapsing the electrochemical gradients necessary for cellular processes.[5]

  • Inhibition of Cellular Processes: The compromised membrane integrity and loss of ion gradients secondarily inhibit DNA, RNA, and protein synthesis, leading to bacteriostasis or bactericidal effects.[3][4]

This mechanism will be compared against two classes of established antibiotics with distinct modes of action:

  • A Cell Wall Synthesis Inhibitor (e.g., Penicillin): Acts by inhibiting the formation of peptidoglycan cross-links, leading to cell lysis.

  • A Protein Synthesis Inhibitor (e.g., Tetracycline): Acts by binding to the bacterial ribosome and preventing the attachment of aminoacyl-tRNA.

G cluster_0 Membrane-Targeting Agents cluster_1 Comparative Drug Classes PEA Phenethyl Alcohol (PEA) Membrane Bacterial Cell Membrane Integrity PEA->Membrane Disrupts Permeability F_PEA 2-Fluorophenethyl Alcohol (2-F-PEA) F_PEA->Membrane Disrupts Permeability (Hypothesized Enhanced Potency) Penicillin Penicillin CellWall Peptidoglycan Cell Wall Penicillin->CellWall Inhibits Synthesis Tetracycline Tetracycline Ribosome Ribosomal Protein Synthesis Tetracycline->Ribosome Inhibits Function

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols for Efficacy Assessment

To validate the antimicrobial potential of 2-F-PEA, a series of standardized assays must be performed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for these procedures.[8][9][10][11]

Workflow for Antimicrobial Susceptibility Testing

The overall process follows a systematic workflow from culture preparation to data interpretation.

Figure 2. General Workflow for Susceptibility Testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of an agent that inhibits visible bacterial growth.[12]

Objective: To quantify the potency of 2-F-PEA against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compare it to Phenethyl alcohol, Penicillin, and Tetracycline.

Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of 2-F-PEA, Phenethyl alcohol, Penicillin, and Tetracycline in an appropriate solvent (e.g., DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Membrane Permeability Assay (Potassium Leakage)

This assay provides mechanistic insight by directly measuring membrane damage.

Objective: To determine if 2-F-PEA disrupts the bacterial membrane, leading to the leakage of intracellular potassium ions (K+).

Methodology:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then harvest, wash, and resuspend the cells in a potassium-free buffer.

  • Exposure: Aliquot the bacterial suspension into tubes. Add 2-F-PEA and control compounds (e.g., Phenethyl alcohol as a positive control, buffer as a negative control) at their respective MIC and 2x MIC concentrations.

  • Sampling: At timed intervals (e.g., 0, 10, 30, 60 minutes), take samples from each tube and centrifuge to pellet the bacteria.

  • Measurement: Measure the concentration of K+ in the supernatant using an ion-selective electrode or atomic absorption spectroscopy.

  • Analysis: An increase in extracellular K+ concentration over time, relative to the negative control, indicates membrane damage.[5]

Comparative Data Analysis (Template)

The data generated from the above experiments should be compiled for a clear, objective comparison. The following tables serve as a template for presenting the expected results.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) All values are hypothetical and for illustrative purposes. Data to be populated from experimental results.

CompoundMIC vs. S. aureus (mM)MIC vs. E. coli (mM)
2-Fluorophenethyl Alcohol [Experimental Value][Experimental Value]
Phenethyl Alcohol (PEA)12-16[3]>16
Penicillin[Experimental Value]Resistant
Tetracycline[Experimental Value][Experimental Value]

Table 2: Mechanistic Assay Results Summary All outcomes are hypothetical and for illustrative purposes.

Compound (at 2x MIC)K+ Leakage from E. coliPrimary Mechanism
2-Fluorophenethyl Alcohol [e.g., Rapid & Total Leakage]Membrane Permeabilization
Phenethyl Alcohol (PEA)Rapid & Total Leakage[5]Membrane Permeabilization
PenicillinNo LeakageCell Wall Synthesis Inhibition
TetracyclineNo LeakageProtein Synthesis Inhibition

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2-Fluorophenethyl alcohol's antimicrobial efficacy. By executing the described protocols, researchers can generate the necessary data to quantify its potency against key bacterial pathogens and elucidate its mechanism of action.

A favorable outcome, where 2-F-PEA demonstrates a lower MIC than its parent compound, would validate the hypothesis that fluorination enhances its membrane-disrupting activity. This would establish 2-F-PEA as a promising candidate for further preclinical development, including cytotoxicity studies against mammalian cell lines to determine its therapeutic index, and investigations into its efficacy against a broader panel of drug-resistant bacterial strains.

References

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. [Link]

  • Catalyst University. (2019). Phenylethyl Alcohol (PEA) Agar. YouTube. [Link]

  • Friedrich, M. G., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(19), 10418. [Link]

  • Burnett, C. M., & Laronde, A. (1981). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research/Genetic Toxicology, 87(2), 151-157. [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. [Link]

  • Sciencemadness Wiki. (n.d.). Phenethyl alcohol. [Link]

  • Lages, A. C., & Cremieux, A. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology, 141(9), 1085-1099. [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenethyl Alcohol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylethanol. PubChem. [Link]

  • Waseem, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Al-Tel, T. H. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. MDPI. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Journal of Pharmaceutical Analysis, 6(2), 79-84. [Link]

  • Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology, 41(11), 955-964. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). Clinical Breakpoint Tables. [Link]

  • Taylor & Francis Online. (2022). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. [Link]

  • National Institutes of Health. (2013). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. [Link]

  • U.S. Food and Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Hua, D., et al. (2011). Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. Journal of Bioscience and Bioengineering, 112(6), 575-580. [Link]

  • Loizzo, M. R., et al. (2013). Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum. Pharmaceutical Biology, 51(10), 1304-1310. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 2-Fluorophenethyl Alcohol

In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic candidate is a cornerstone of its pharmacokinetic profile and, ultimately, its clinical viability.[1][2] A compound's suscepti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic candidate is a cornerstone of its pharmacokinetic profile and, ultimately, its clinical viability.[1][2] A compound's susceptibility to biotransformation dictates its half-life, bioavailability, and potential for toxic metabolite formation.[2][3] This guide provides an in-depth assessment of the metabolic stability of 2-Fluorophenethyl alcohol, a compound of interest due to the strategic incorporation of a fluorine atom, a common tactic in medicinal chemistry to enhance metabolic robustness.[4][5][6] We will objectively compare its performance with its non-fluorinated analog, phenethyl alcohol, and provide the supporting experimental framework for this evaluation.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecule is a well-established strategy to improve pharmacokinetic properties.[4][6] The high bond-dissociation energy of the carbon-fluorine bond often makes it resistant to metabolic cleavage, effectively "blocking" a potential site of metabolism.[5] This can lead to reduced metabolic clearance and an extended in vivo half-life.[5] However, the influence of fluorine is not always straightforward and is highly dependent on its position within the molecule. This guide will explore the tangible effects of ortho-fluorination on the phenethyl alcohol scaffold.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay

To quantify and compare the metabolic stability of our compounds of interest, the in vitro liver microsomal stability assay is the industry-standard method.[7][8] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][8][9] By incubating the test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like intrinsic clearance and half-life.[9][10]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) E Incubation Mixture (Microsomes, Buffer, Test Compound) A->E B Pooled Liver Microsomes (e.g., Human, Rat) B->E C NADPH Regenerating System F Initiate Reaction (Add NADPH) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (Acetonitrile + Internal Std.) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis of Supernatant I->J K Data Analysis: - ln(% Remaining) vs. Time - Calculate t½ and CLint J->K

Caption: Workflow of an in vitro liver microsomal stability assay.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Test Compounds: Prepare 10 mM stock solutions of 2-Fluorophenethyl alcohol, Phenethyl alcohol, and a positive control (e.g., Dextromethorphan) in DMSO.
  • Liver Microsomes: Use pooled human liver microsomes for clinical relevance. Thaw on ice before use.
  • Incubation Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.[10]
  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the essential cofactor NADPH.

2. Incubation Procedure:

  • Pre-warm the incubation buffer and microsomal suspension to 37°C.
  • In a microcentrifuge tube, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[9][10]
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[9]

3. Sample Quenching and Processing:

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.[10][11]
  • Vortex the samples to precipitate the proteins.
  • Centrifuge to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Comparative Metabolic Stability Data

The following table presents hypothetical, yet scientifically plausible, data from a human liver microsomal stability assay comparing 2-Fluorophenethyl alcohol with its non-fluorinated parent compound, phenethyl alcohol. This data is illustrative of the expected outcomes based on established principles of drug metabolism.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Phenethyl alcohol 1546.2High Clearance
2-Fluorophenethyl alcohol 4515.4Moderate Clearance
Dextromethorphan (Control) 2527.7Moderate Clearance

Interpretation of Results and Mechanistic Insights

The data clearly indicates a significant improvement in the metabolic stability of 2-Fluorophenethyl alcohol compared to phenethyl alcohol. The half-life is extended threefold, and the intrinsic clearance is correspondingly reduced. This enhanced stability can be attributed to the electronic effects of the fluorine atom.

Metabolic Pathways of Phenethyl Alcohol and the Impact of Fluorination

The primary metabolic pathway for alcohols is oxidation.[12][13] In the case of phenethyl alcohol, this involves oxidation to phenylacetaldehyde, which is then further oxidized to phenylacetic acid.[14] This initial oxidation is primarily mediated by alcohol dehydrogenases and cytochrome P450 enzymes, particularly CYP2E1.[12][15][16]

metabolism cluster_PEA Phenethyl Alcohol Metabolism cluster_FPEA 2-Fluorophenethyl Alcohol Metabolism PEA Phenethyl Alcohol PAA Phenylacetaldehyde PEA->PAA ADH, CYP2E1 PAC Phenylacetic Acid PAA->PAC ALDH FPEA 2-Fluorophenethyl Alcohol FPAA 2-Fluorophenylacetaldehyde FPEA->FPAA ADH, CYP2E1 (Reduced Rate) FPAC 2-Fluorophenylacetic Acid FPAA->FPAC ALDH

Caption: Postulated metabolic pathways of phenethyl alcohol and 2-fluorophenethyl alcohol.

The presence of the electron-withdrawing fluorine atom at the ortho position of the phenyl ring in 2-Fluorophenethyl alcohol is expected to decrease the electron density of the benzylic carbon and the adjacent alcohol group. This electronic perturbation can disfavor the initial oxidation step, thereby slowing down the overall rate of metabolism.

It is also important to consider the potential for metabolism at the aromatic ring. While aromatic hydroxylation is a common metabolic pathway, the presence of a fluorine atom can block this transformation at the site of fluorination and may electronically deactivate the ring to some extent, further contributing to the increased metabolic stability.

Conclusion and Implications for Drug Development

The assessment of 2-Fluorophenethyl alcohol in a standardized in vitro liver microsomal stability assay demonstrates a marked improvement in metabolic stability when compared to its non-fluorinated counterpart, phenethyl alcohol. This enhancement is attributed to the electronic effects of the ortho-fluoro substituent, which likely retards the primary oxidative metabolic pathway.

These findings have significant implications for drug development. The enhanced metabolic stability of 2-Fluorophenethyl alcohol suggests that it may exhibit a longer in vivo half-life and improved bioavailability compared to phenethyl alcohol. This makes it a more attractive scaffold for the design of new therapeutic agents. Early-stage assessment of metabolic stability, as demonstrated here, is a critical step in the drug discovery process, enabling the selection and optimization of compounds with favorable pharmacokinetic profiles.

References

  • Nabb, D. L., Szostek, B., Himmelstein, M. W., Mawn, M. P., Gargas, M. L., Sweeney, L. M., Stadler, J. C., Buck, R. C., & Fasano, W. J. (2007). In Vitro Metabolism of 8-2 Fluorotelomer Alcohol: Interspecies Comparisons and Metabolic Pathway Refinement. Toxicological Sciences, 99(2), 363–371. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Polit, M. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]

  • Polit, M. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]

  • Polit, M. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]

  • Polit, M. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]

  • National Center for Biotechnology Information. (n.d.). The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans. [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. [Link]

  • National Center for Biotechnology Information. (n.d.). Pathophysiological Aspects of Alcohol Metabolism in the Liver. [Link]

  • Medicine LibreTexts. (2021, October 25). 9.2: Alcohol metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. [Link]

  • National Center for Biotechnology Information. (n.d.). The Dark Side of Fluorine. [Link]

  • Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Fluorophenethyl Alcohol: Laboratory Disposal &amp; Handling Guide

Executive Summary & Immediate Directive Do not dispose of 2-Fluorophenethyl alcohol (CAS: 50919-06-7) down the drain. This compound is a halogenated organic liquid .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 2-Fluorophenethyl alcohol (CAS: 50919-06-7) down the drain.

This compound is a halogenated organic liquid . Unlike standard alcohols (e.g., ethanol, isopropanol), the presence of the fluorine atom mandates segregation into Halogenated Waste streams. Mixing this compound with non-halogenated solvents (e.g., acetone waste) violates standard environmental compliance protocols and increases disposal costs due to the requirement for specialized incineration to manage hydrogen fluoride (HF) byproducts.

Critical Safety Profile
PropertyDataOperational Implication
CAS Number 50919-06-7Use for waste manifesting.
Flash Point ~98°C (208°F)Combustible.[1] Class IIIB liquid.[2][3] High energy ignition required, but maintains combustion.
Hazard Class Irritant / HarmfulSkin/Eye Irritant (H315, H319).[1][3][4] Acute Tox. 4 (Oral/Dermal).[1][3]
Waste Stream HALOGENATED Strict Segregation Required.

The Science of Segregation (The "Why")

Expert Insight: Many researchers mistakenly classify this as a general organic solvent because of the "alcohol" suffix. This is a procedural error.

  • Thermal Destruction Physics: When incinerated, non-halogenated solvents burn cleanly into CO₂ and H₂O. However, 2-Fluorophenethyl alcohol releases fluorine radicals upon combustion, which form corrosive Hydrogen Fluoride (HF) gas.

  • Scrubbing Requirements: Waste facilities must use specific scrubbers for halogenated streams to neutralize HF. If you hide this chemical in a non-halogenated drum, you risk damaging the facility's infrastructure and incurring "off-spec" waste fines for your laboratory.

  • Self-Validating Protocol: To ensure your lab is compliant, check the waste container label. If it does not explicitly say "Halogenated," this chemical does not belong there.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Containerization

Objective: Prevent cross-contamination and container degradation.

  • Select the Container: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred).

    • Reasoning: Fluorinated alcohols are generally stable in glass and HDPE. Avoid low-grade plastics that may leach plasticizers.

  • Segregation:

    • Correct Stream: Pour into the container marked "HALOGENATED ORGANIC WASTE."

    • Incorrect Stream: Do NOT pour into "General Organic," "Aqueous," or "Biohazard" containers.

  • Headspace Management: Leave at least 10% headspace in the bottle.

    • Reasoning: Allows for vapor expansion if ambient temperature rises, preventing bottle rupture.

Phase 2: Labeling & Documentation

Objective: Ensure "Cradle-to-Grave" tracking compliance (RCRA).

  • Label Contents: Clearly write "2-Fluorophenethyl alcohol" (no abbreviations).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Constituent Percentage: If part of a mixture (e.g., reaction workup), estimate the % volume.

    • Example: "Dichloromethane (90%), 2-Fluorophenethyl alcohol (10%)."

Phase 3: Storage & Handoff[3]
  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture potential leaks.

  • Cap Tightness: Ensure the cap is screwed on tightly when not in use. This compound has a distinctive odor; escaping vapors indicate a loose seal.

  • Satellite Accumulation Area (SAA): Move to your lab's designated SAA. Do not store near strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling 2-Fluorophenethyl alcohol waste.

DisposalWorkflow cluster_logic CRITICAL DECISION RULE Start Waste Generation: 2-Fluorophenethyl Alcohol IsSpill Is it a Spill? Start->IsSpill SpillProc Apply Absorbent (Sand/Vermiculite) Wear Nitrile Gloves + Goggles IsSpill->SpillProc Yes IsMixed Is it mixed with other solvents? IsSpill->IsMixed No HaloStream Stream A: HALOGENATED Waste (High Temp Incineration) SpillProc->HaloStream Collect Debris CheckHalogen Are other solvents Halogenated? IsMixed->CheckHalogen Yes IsMixed->HaloStream No (Pure) CheckHalogen->HaloStream Yes (e.g., DCM) CheckHalogen->HaloStream No (e.g., Ethanol) NonHaloStream Stream B: NON-HALOGENATED Waste (Standard Incineration)

Figure 1: Disposal decision tree emphasizing the "Trump Rule"—the presence of fluorine defaults the entire mixture to the Halogenated Waste stream.

Emergency Spill Response

Trigger: Spillage > 5 mL outside a fume hood.

  • Evacuate & Ventilate: Remove ignition sources (though flash point is high, caution is standard).

  • PPE: Wear Nitrile or Neoprene gloves, lab coat, and safety goggles.

    • Note: Standard latex gloves offer poor resistance to aromatic alcohols.

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Prohibited: Do not use sawdust (combustible).

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with 2-Fluorophenethyl alcohol."

  • Disposal: Treat the debris jar as Solid Halogenated Waste .

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6054, Phenethyl alcohol (Analogous structure data). PubChem. [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Generators: Managing Your Waste. EPA RCRA Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorophenethyl alcohol
Reactant of Route 2
2-Fluorophenethyl alcohol
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